Sialic acids
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H36N2O17 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid;5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9.C9H17NO8/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);3,5-8,11-12,14-16H,1-2,10H2,(H,17,18) |
InChI Key |
XQWHYYKZBLGXIE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O.C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O.C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Synonyms |
Acids, N-Acetylneuraminic Acids, Sialic N Acetylneuraminic Acids N-Acetylneuraminic Acids Sialic Acids |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Sialic Acids
De Novo Biosynthesis of Sialic Acid Monomers
The de novo synthesis of sialic acid, specifically N-acetylneuraminic acid (Neu5Ac), the most common form in humans, begins in the cytosol. wikipedia.orgrsc.org The pathway starts with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), which is produced by the hexosamine biosynthetic pathway. oup.comrsc.org In vertebrates, the synthesis proceeds through four consecutive enzymatic steps to produce free Neu5Ac, which is then activated in the nucleus. rsc.org
The synthesis of sialic acid monomers is a multi-step process catalyzed by specific enzymes, each playing a crucial role in the formation of the final product. The initial steps are catalyzed in vertebrates by a single bifunctional enzyme. nih.gov
The next step involves the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP). rsc.org This reaction is catalyzed by N-acetylneuraminic acid phosphate (B84403) synthase (NANS), also known as Neu5Ac synthase. nih.govresearchgate.net The product of this aldol (B89426) condensation is N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). wikipedia.orgrsc.org This enzyme effectively creates the nine-carbon backbone characteristic of sialic acids. wikipedia.org Following this, Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), to yield free Neu5Ac in the cytosol. rsc.orgnih.gov
For sialic acid to be used in the glycosylation of proteins and lipids, it must first be activated. This activation occurs in the cell nucleus. wikipedia.orgoup.com Free Neu5Ac is transported into the nucleus where CMP-sialic acid synthetase (CMAS) catalyzes its reaction with cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate. wikipedia.orgmedchemexpress.comqa-bio.com This is an essential step, as CMP-Neu5Ac is the sole activated sugar donor for all sialyltransferases, the enzymes that transfer sialic acid to growing glycan chains. medchemexpress.comnih.gov The activation of sialic acid by CMP is unique, as most other sugars are activated by GDP or UDP. oup.com The resulting CMP-Neu5Ac is then transported from the nucleus to the Golgi apparatus. wikipedia.orgoup.com
| Enzyme | Abbreviation | Function in Sialic Acid Biosynthesis | Location |
| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | Catalyzes the conversion of UDP-GlcNAc to ManNAc and its subsequent phosphorylation to ManNAc-6-P. nih.govuniprot.org | Cytosol |
| N-acetylneuraminic acid phosphate synthase | NANS | Condenses ManNAc-6-P with PEP to form Neu5Ac-9-P. rsc.orgnih.gov | Cytosol |
| N-acetylneuraminic acid phosphatase | NANP | Dephosphorylates Neu5Ac-9-P to produce free Neu5Ac. rsc.orgnih.gov | Cytosol |
| CMP-sialic acid synthetase | CMAS | Activates Neu5Ac by reacting it with CTP to form the high-energy donor CMP-Neu5Ac. medchemexpress.comnih.gov | Nucleus |
The sialic acid biosynthetic pathway is tightly regulated to control the amount of sialic acid produced and displayed on the cell surface. The primary point of regulation is the bifunctional enzyme GNE. oup.com The epimerase activity of GNE is subject to allosteric feedback inhibition by the downstream end-product, CMP-Neu5Ac. oup.comuniprot.orgescholarship.org When cellular levels of CMP-Neu5Ac are high, it binds to GNE and inhibits its epimerase function, thus reducing the metabolic flux into the pathway. oup.comescholarship.org This feedback mechanism ensures that the cell maintains appropriate levels of sialic acid precursors. The kinase activity of GNE, however, is not affected by CMP-Neu5Ac. uniprot.org The oligomeric state of GNE is also crucial for its activity; the hexameric form is required for both epimerase and kinase functions, while the dimeric form only exhibits kinase activity. uniprot.org
Key Enzymatic Steps and Regulation
Sialic Acid Catabolism and Recycling
Cells can obtain this compound not only through de novo synthesis but also by salvaging them from the breakdown of sialoglycoconjugates. oup.comnih.gov Glycoproteins and glycolipids from the cell surface or from extracellular sources can be internalized through endocytosis and delivered to lysosomes. wikipedia.orgresearchgate.net
Within the lysosome, lysosomal sialidases (neuraminidases) cleave sialic acid residues from the glycan chains. wikipedia.orgnih.gov The liberated free sialic acid molecules are then transported out of the lysosome into the cytosol by a specific transporter. researchgate.netnih.gov This salvaged sialic acid can then re-enter the biosynthetic pathway. It is transported into the nucleus and activated by CMP-sialic acid synthetase (CMAS) to form CMP-Neu5Ac, which can be used again for the synthesis of new sialoglycoconjugates in the Golgi apparatus. oup.comnih.gov This recycling pathway is an efficient way for the cell to conserve energy and resources. If not reused, free sialic acid can be degraded into N-acetylmannosamine and pyruvate (B1213749) by the enzyme N-acetylneuraminate lyase. nih.govresearchgate.net
| Process | Key Enzymes/Transporters | Description | Location |
| Desialylation | Sialidases (Neuraminidases) | Cleave terminal sialic acid residues from glycoconjugates. wikipedia.orgnih.gov | Lysosomes, Cell Surface, Cytoplasm |
| Transport | Lysosomal Sialic Acid Transporter (e.g., Sialin) | Exports free sialic acid from the lysosome to the cytosol. researchgate.netnih.gov | Lysosomal Membrane |
| Re-activation | CMP-Sialic Acid Synthetase (CMAS) | Activates salvaged cytosolic sialic acid to CMP-sialic acid. oup.com | Nucleus |
| Degradation | N-acetylneuraminate lyase | Breaks down sialic acid into ManNAc and pyruvate. nih.govresearchgate.net | Cytosol |
Role of Sialidases (Neuraminidases) in Glycan Desialylation
Sialidases, also known as neuraminidases, are a family of glycohydrolytic enzymes that catalyze the removal of terminal sialic acid residues from glycoconjugates such as glycoproteins and glycolipids. researchgate.netnih.govoup.com This enzymatic process, termed desialylation, is a crucial step in the catabolism and turnover of sialoglycoconjugates. researchgate.netplos.org By cleaving the α-glycosidic linkages of this compound, sialidases modulate the structure, function, and stability of the molecules they act upon. researchgate.netnih.govmdpi.com
The removal of the terminal, negatively charged sialic acid can expose underlying sugar residues, creating new glycan epitopes. mdpi.comfrontiersin.org This alteration can profoundly impact cellular processes by preventing the interaction of a glycan with its receptor or by unmasking recognition sites. mdpi.com Consequently, desialylation is involved in regulating a wide array of biological phenomena, including cell-cell adhesion, inflammation, and cellular signaling. plos.orgmdpi.com The activity of these enzymes is fundamental not only to the physiological recycling of sialylated molecules but also plays a role in various pathological conditions. nih.govoup.com
Subcellular Localization and Specificity of Sialidases
In mammals, four distinct types of sialidases have been identified, designated NEU1, NEU2, NEU3, and NEU4. nih.govoup.com These enzymes are encoded by different genes and exhibit unique characteristics regarding their primary subcellular localization, enzymatic properties, and substrate specificities, which dictates their specific biological roles. oup.comacs.org
NEU1 is predominantly a lysosomal sialidase, where it is involved in the degradation of sialoglycans. nih.govoup.comacs.org It exists in a complex with other proteins, such as protective protein/cathepsin A (PPCA), which is essential for its catalytic activity and stability. mdpi.comacs.org While its main location is the lysosome, NEU1 can be translocated to the plasma membrane upon cellular stimulation in various cell types, including immune and endothelial cells. nih.govacs.orgresearchgate.net NEU1 shows a preference for hydrolyzing glycoproteins and oligosaccharides, but it is largely inactive against gangliosides. oup.com
NEU2 is the primary cytosolic sialidase. nih.govoup.comacs.org Like NEU1, it can also be found on the cell surface under certain conditions. acs.org
NEU3 is mainly associated with the plasma membrane. nih.govoup.comacs.org It displays a strong preference for ganglioside substrates and is less active towards glycoproteins. oup.com
NEU4 has the most diverse localization, being found within the lysosome, mitochondria, and endoplasmic reticulum. nih.govoup.comresearchgate.net It can also be mobilized to the cell surface. oup.comacs.org A distinguishing feature of NEU4 is its ability to act on mucin. oup.com
The distinct localizations and substrate preferences of these enzymes ensure a fine-tuned regulation of sialic acid content on different molecules and within various cellular compartments. plos.org
Transport Mechanisms of this compound and Precursors
The transport of this compound and their metabolic precursors across various cellular membranes is a compartmentalized and tightly controlled process essential for their biosynthesis and recycling.
The initial synthesis of sialic acid occurs in the cytosol. wikipedia.orgsigmaaldrich.com The resulting free sialic acid is then transported into the nucleus. wikipedia.orgsigmaaldrich.com Inside the nucleus, it is activated by cytidine 5'-monophosphate (CMP) to form CMP-sialic acid (CMP-Neu5Ac), the donor substrate for sialylation reactions. wikipedia.orgsigmaaldrich.comnih.gov This activated sugar is subsequently transported out of the nucleus and into the lumen of the Golgi apparatus. sigmaaldrich.comnih.gov This transport into the Golgi is mediated by a specific CMP-sialic acid transporter, which functions as an antiporter. nih.gov
This compound can also be obtained from extracellular sources through endocytosis or pinocytosis. mdpi.com Once glycoconjugates are internalized and delivered to lysosomes, sialidases cleave off the terminal sialic acid residues. wikipedia.orgnih.gov The liberated free sialic acid is then exported from the lysosome back into the cytosol by a specific transporter protein known as Sialin, which is encoded by the SLC17A5 gene. nih.govmdpi.com This salvage pathway allows the cell to reuse the sialic acid for new rounds of biosynthesis. wikipedia.orgnih.gov In bacteria, distinct transport systems, including porins and various ABC transporters, facilitate the uptake of sialic acid from the environment into the cytoplasm. iucr.org
Genetic Regulation of Sialic Acid Metabolism
The intricate pathways of sialic acid metabolism are governed by a complex network of genetic regulation that ensures the appropriate synthesis, degradation, and modification of these sugars. In mammals, a key control point is the bifunctional enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase, encoded by the GNE gene. mdpi.comnih.gov This enzyme catalyzes the rate-limiting step in the sialic acid biosynthetic pathway. sci-hub.se The activity of the GNE enzyme is subject to feedback inhibition by the downstream product, CMP-Neu5Ac, which helps to maintain homeostasis of the sialic acid pool. sci-hub.se Mutations in the GNE gene are associated with human diseases, such as hereditary inclusion body myopathy (HIBM). nih.gov
In prokaryotes like Escherichia coli, the regulation differs significantly. The genes for sialic acid catabolism (nan operon) are regulated by a repressor protein called NanR. researchgate.net In the absence of sialic acid, NanR binds to the operator region of the operon and blocks transcription. researchgate.net When sialic acid is present, it acts as an inducer, binding to NanR and causing it to dissociate from the DNA, thereby allowing the expression of the catabolic enzymes. researchgate.net Unlike in mammals, the synthesis of CMP-Neu5Ac in E. coli is not tightly regulated by allosteric feedback inhibition. nih.govoup.com Instead, the intracellular concentration of sialic acid is primarily controlled by the activity of the N-acylneuraminate lyase (sialic acid aldolase), the first enzyme in the degradative pathway. nih.gov More complex regulatory mechanisms, such as those involving small non-coding RNAs like ManS in Salmonella, have also been identified, which help to synchronize the various genetic circuits involved in sialic acid utilization. pnas.org
Table of Compound Names
Structural Diversity and Glycosidic Linkages of Sialic Acids
Major Sialic Acid Forms and Their Biological Significance
The foundational structures of sialic acids are derived from neuraminic acid. mdpi.com However, it is the modifications at the C5 position and substitutions on the hydroxyl groups that give rise to the wide variety of sialic acid forms observed in nature. acs.orgresearchgate.net
N-Acetylneuraminic Acid (Neu5Ac)
N-Acetylneuraminic acid (Neu5Ac) is the most prevalent form of sialic acid in humans and many other mammals. wikipedia.orgontosight.ai It is characterized by an N-acetyl group at the C5 position of the nine-carbon backbone. researchgate.netontosight.ai As a terminal monosaccharide on glycoproteins and glycolipids, Neu5Ac is integral to a multitude of biological functions. ontosight.aibiosynth.com
Key Biological Roles of Neu5Ac:
Receptor for Pathogens: Neu5Ac serves as a crucial binding receptor for a variety of pathogens, most notably influenza viruses, which use their hemagglutinin protein to attach to Neu5Ac on host cell surfaces, initiating infection. wikipedia.orgontosight.aiucsd.edu
Nervous System Development and Function: Neu5Ac is highly concentrated in the brain, where it is a vital component of gangliosides, which are critical for neuronal growth, synaptic function, and myelination. wikipedia.orgmetwarebio.com
Immune Regulation: Through its interaction with Siglecs (sialic acid-binding immunoglobulin-like lectins), Neu5Ac plays a role in modulating immune responses and preventing excessive inflammation. metwarebio.com
Other Naturally Occurring Sialic Acid Modifications
Beyond the primary distinction between Neu5Ac and Neu5Gc, the structural diversity of this compound is further expanded by a range of modifications that occur on the hydroxyl groups of the sialic acid molecule. acs.orgnih.gov These modifications, which include O-acetylation, O-methylation, lactylation, and sulfation, are thought to occur after the sialic acid has been incorporated into a glycoconjugate. ucsd.edupsu.edu
These modifications add another layer of complexity to the "sialome"—the total complement of sialic acid structures on a cell—and can fine-tune the recognition and function of sialoglycans. nih.gov For instance, O-acetylation at different positions can either create or mask binding sites for various proteins and pathogens. nih.gov Influenza C virus, for example, specifically binds to 9-O-acetylated sialic acid to infect host cells. nih.gov
Table 1: Common Sialic Acid Modifications
| Modification | Position(s) | Biological Significance (Examples) |
| O-acetylation | C4, C7, C8, C9 | Most common modification. mdpi.com Can modulate binding of lectins and pathogens. nih.gov 9-O-acetylated Sia is a receptor for Influenza C virus. nih.gov |
| O-methylation | C8 | Can hinder hydrolysis by sialidases. nih.gov |
| Lactylation | C9 | Contributes to the diversity of sialic acid structures. nih.govpsu.edu |
| Sulfation | C8 | Adds to the structural variety and potential for specific recognition. mdpi.comnih.gov |
Glycosidic Linkage Isomers and Their Functional Implications
The way in which sialic acid is attached to the underlying glycan chain, known as the glycosidic linkage, is a critical determinant of its function. matilda.sciencenih.gov Sialyltransferases, a family of enzymes, catalyze the formation of these specific linkages. mdpi.comgutnliver.org The most common linkages in vertebrates are α2,3 and α2,6, primarily to galactose (Gal) residues. researchgate.netnih.govmdpi.com
α2,3-Linkages
In an α2,3-linkage, the sialic acid is attached to the C3 hydroxyl group of a galactose residue. researchgate.netnih.gov These linkages are found on a variety of glycoproteins and glycolipids. frontiersin.org
Functional Implications: α2,3-linked this compound are recognized by specific lectins and are involved in cell adhesion and signaling processes. oup.com For instance, certain selectins, which are crucial for leukocyte trafficking during inflammation, recognize sialylated structures that include α2,3-linkages. oup.com They also serve as receptors for certain pathogens, such as some strains of influenza A virus and Helicobacter pylori. oup.com The conformation of the glycan is influenced by this linkage, affecting its interaction with various receptors. frontiersin.org
α2,6-Linkages
In an α2,6-linkage, the sialic acid is connected to the C6 hydroxyl group of a galactose or N-acetylgalactosamine residue. researchgate.netnih.gov The expression of this linkage is primarily controlled by the enzyme β-galactoside α2,6-sialyltransferase (ST6Gal-I). anthropogeny.orgnih.gov
Functional Implications: α2,6-sialylation has been shown to play a significant role in modulating immune responses and cancer progression. gutnliver.orgmdpi.com Increased levels of α2,6-linked this compound on the surface of cancer cells are often associated with metastasis and poor prognosis. gutnliver.org This is partly because α2,6-sialylation can mask the underlying galactose residues, thereby inhibiting the binding of galectins, a family of proteins that can induce apoptosis (programmed cell death). nih.govmdpi.com By blocking galectin binding, α2,6-sialylation can promote tumor cell survival. mdpi.com In contrast to α2,3-sialic acids, which have little effect on galectin binding, the α2,6-linkage serves as a specific "off switch" for galectin-mediated signaling. nih.govmdpi.com Furthermore, α2,6-sialylation can inhibit apoptosis through other pathways, such as by modifying the Fas death receptor. gutnliver.orgmdpi.com
Table 2: Comparison of α2,3- and α2,6-Sialic Acid Linkages
| Feature | α2,3-Linkage | α2,6-Linkage |
| Attachment Point | C3-hydroxyl of Galactose | C6-hydroxyl of Galactose/GalNAc |
| Key Enzyme Family | ST3Gal sialyltransferases oup.com | ST6Gal sialyltransferases (e.g., ST6Gal-I) anthropogeny.org |
| Functional Roles | Leukocyte trafficking (selectin binding) oup.com, pathogen reception oup.com | Immune modulation, cancer cell survival (inhibition of galectin-induced apoptosis) gutnliver.orgnih.govmdpi.com |
α2,8-Linkages and Polysialic Acid
This compound can be linked to another sialic acid residue via an α2,8-glycosidic bond, forming structures known as polysialic acid (polySia). frontiersin.orgresearchgate.net These are linear homopolymers of N-acetylneuraminic acid (Neu5Ac) and can vary in length, with chains containing 8 to 400 residues. frontiersin.orgresearchgate.net Shorter chains are referred to as disialic acid (diSia) with a degree of polymerization (DP) of 2, and oligosialic acid (oligoSia) with a DP of 3–7. frontiersin.org The presence of polySia on the cell surface, with its high negative charge and large hydrated volume, plays a significant role in modulating cell-cell interactions. frontiersin.orgnih.gov
The biosynthesis of polySia is a post-translational modification that occurs on a select few mammalian glycoproteins, with the Neural Cell Adhesion Molecule (NCAM) being the most prominent carrier. researchgate.netnih.gov This process is catalyzed by two main polysialyltransferases, ST8Sia2 (also known as STX) and ST8Sia4 (also known as PST). exlibrisgroup.combiorxiv.org A third enzyme, ST8Sia3, can also participate in polysialylation, though with lower efficiency. frontiersin.org These enzymes are also capable of autopolysialylation, a process where they modify themselves with polySia chains. exlibrisgroup.comoup.com While not essential for their enzymatic activity, autopolysialylation has been shown to enhance the polysialylation of NCAM. exlibrisgroup.com
The length of the polySia chain is a critical determinant of its function. frontiersin.orgnih.gov For instance, the degree of polymerization can influence interactions with various molecules, including neurotrophins and growth factors. nih.gov Research has shown that polySia chains must have a minimum of 20 sialic acid residues to effectively bind to histones and counteract their cytotoxic effects. mdpi.com In human plasma, polySia chains with more than 40 sialic acid residues have been identified. mdpi.com The structural diversity of polySia is not only determined by the chain length but also by the type of sialic acid monomer, which can include N-glycolylneuraminic acid (NeuGc) or 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) in addition to Neu5Ac. iupac.org
Table 1: Characteristics of Polysialic Acid (polySia)
| Feature | Description | References |
|---|---|---|
| Structure | Linear homopolymer of α2,8-linked sialic acid residues. | frontiersin.orgresearchgate.net |
| Monomer | Primarily N-acetylneuraminic acid (Neu5Ac) in mammals. | mdpi.com |
| Chain Length | Varies from 8 to 400 residues (polySia). Shorter chains are diSia (DP=2) and oligoSia (DP=3-7). | frontiersin.orgresearchgate.net |
| Function | Modulates cell-cell interactions, involved in neural development, immune response, and cancer metastasis. | frontiersin.orgresearchgate.netnih.gov |
| Major Carrier | Neural Cell Adhesion Molecule (NCAM). | researchgate.netnih.gov |
| Biosynthesis | Catalyzed by polysialyltransferases ST8Sia2 and ST8Sia4. | exlibrisgroup.combiorxiv.org |
α2,9-Linkages
Table 2: Comparison of α2,8- and α2,9-Linked Polythis compound
| Feature | α2,8-Linked Polysialic Acid | α2,9-Linked Polysialic Acid | References |
|---|---|---|---|
| Occurrence | Mammals (e.g., on NCAM), Bacteria (E. coli K1, N. meningitidis serogroup B) | Bacteria (N. meningitidis serogroup C), Alternating with α2,8 in E. coli Bos-12 | nih.govnih.gov |
| Biosynthesis | Catalyzed by ST8Sia family enzymes in mammals. | Catalyzed by bacterial polysialyltransferases (e.g., SynE in NmC). | frontiersin.orgnih.gov |
| Biological Role | Neuromodulation, immune regulation, cancer progression. | Primarily a component of bacterial capsules, contributing to virulence. | researchgate.netnih.govmdpi.com |
| Structural Note | More readily forms lactones under acidic conditions. | Lactonization is more difficult. | oup.com |
Sialyltransferase Families and Substrate Specificities
The synthesis of the diverse array of sialylated structures is orchestrated by a group of enzymes called sialyltransferases (STs). researchgate.net In mammals, approximately 20 different sialyltransferases have been identified, all of which utilize CMP-sialic acid as the donor substrate. researchgate.nettandfonline.com These enzymes are categorized into four main families based on the type of glycosidic linkage they form and their acceptor substrate specificity: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia. frontiersin.orgresearchgate.nettandfonline.com Each family contains multiple members, and their expression is tightly regulated in a tissue- and developmental stage-specific manner, contributing to the diversity of sialylation patterns. tandfonline.comnih.gov
ST3Gal Family: This family consists of six members (ST3Gal I-VI) that transfer sialic acid in an α2,3-linkage to terminal galactose (Gal) residues on both glycoproteins and glycolipids. frontiersin.orgtandfonline.com Members of this family exhibit distinct but sometimes overlapping substrate specificities. For example, ST3GAL1 and ST3GAL2 both act on the Galβ1,3GalNAc structure (core 1 O-glycan), but ST3GAL1 shows a preference for glycoprotein (B1211001) acceptors, while ST3GAL2 favors glycolipid substrates. nih.gov
ST6Gal Family: This is the smallest family with two members, ST6Gal I and II. They catalyze the formation of an α2,6-linkage to a terminal galactose residue, typically found on N-glycans with the Galβ1,4GlcNAc sequence. frontiersin.orgtandfonline.com
ST6GalNAc Family: This family comprises six enzymes (ST6GalNAc I-VI) that add sialic acid in an α2,6-linkage to a terminal N-acetylgalactosamine (GalNAc) residue, a common feature of O-glycans and some glycolipids. tandfonline.commdpi.com
ST8Sia Family: The six members of the ST8Sia family (ST8Sia I-VI) are responsible for creating α2,8-linkages between sialic acid residues. frontiersin.orgtandfonline.com This family is crucial for the synthesis of di-, oligo-, and polythis compound. frontiersin.org For instance, ST8Sia1 (also known as GD3 synthase) is involved in ganglioside biosynthesis, while ST8Sia2 and ST8Sia4 are the primary enzymes for polysialylating NCAM. frontiersin.orgnih.gov
The specificity of these enzymes is not absolute, and in some cases, multiple enzymes can synthesize the same linkage, indicating a degree of redundancy. frontiersin.org Conversely, different sialyltransferases can compete for the same glycan substrate, leading to the formation of distinct sialic acid caps. researchgate.net
Table 3: Human Sialyltransferase Families
| Family | Linkage Formed | Primary Acceptor Substrate | Number of Members | Key Functions | References |
|---|---|---|---|---|---|
| ST3Gal | α2,3 | Galactose (on glycoproteins and glycolipids) | 6 | Synthesis of sialyl-Lewis antigens, ganglioside synthesis. | frontiersin.orgtandfonline.com |
| ST6Gal | α2,6 | Galactose (on N-glycans) | 2 | Sialylation of N-glycans on many serum glycoproteins. | frontiersin.orgtandfonline.com |
| ST6GalNAc | α2,6 | N-acetylgalactosamine (on O-glycans and glycolipids) | 6 | Synthesis of sialyl-Tn antigen. | tandfonline.commdpi.com |
| ST8Sia | α2,8 | Sialic Acid | 6 | Synthesis of di-, oligo-, and polysialic acid; ganglioside biosynthesis. | frontiersin.orgtandfonline.com |
Context-Dependent Sialylation Patterns on Glycoconjugates
The final sialylation pattern on a glycoconjugate is not solely determined by the expression of specific sialyltransferases but is also highly dependent on the cellular context. frontiersin.org This includes the type of cell, the specific protein being glycosylated, and even the specific glycosylation site on that protein. frontiersin.orgfrontiersin.org
Different cell lines exhibit distinct global sialylation patterns. For example, Chinese hamster ovary (CHO) cells predominantly produce α2,3-linked this compound, whereas human embryonic kidney (HEK) cells can synthesize both α2,3- and α2,6-linked structures. frontiersin.orgmdpi.com This cell-specific sialylation can have functional consequences; for instance, the sialylation pattern on the spike protein of SARS-CoV-2 differs depending on whether it is produced in CHO or HEK cells, which can affect its properties. frontiersin.org
Furthermore, the sialylation can vary significantly between different proteins within the same cell and even between different glycosylation sites on a single glycoprotein. frontiersin.org This site-specific glycosylation suggests an intricate regulatory mechanism that goes beyond the simple availability of sialyltransferases and donor substrates. frontiersin.org The local environment of the Golgi apparatus and the conformation of the glycoprotein substrate are thought to play crucial roles in determining which sites are accessible to which enzymes. researchgate.netrsc.org
The context-dependent nature of sialylation is also evident in physiological and pathological states. oup.com For example, global sialylation patterns are altered during cancer progression, and these changes can be highly specific to the cancer type and stage. frontiersin.org In some breast cancer cell lines, increasing the metabolic flux towards sialic acid synthesis leads to hypersialylation, while in others, it paradoxically results in a global decrease, suggesting that advanced cancer cells may evolve mechanisms to regulate their sialylation levels. frontiersin.org This highlights how the cellular context dictates the outcome and functional consequences of sialylation, influencing processes from protein stability to cell adhesion and signaling. rsc.orgoup.com
Table 4: Factors Influencing Context-Dependent Sialylation
| Factor | Description | Example | References |
|---|---|---|---|
| Cell Type | Different cell lines have distinct expression profiles of sialyltransferases and other glycosylation machinery. | CHO cells primarily add α2,3-linked sialic acid, while HEK cells can add both α2,3 and α2,6 linkages. | frontiersin.orgmdpi.com |
| Protein Substrate | The specific protein being glycosylated influences the type and extent of sialylation. | Sialylation patterns on intercellular adhesion molecule-2 (ICAM-2) can be cell-specific, affecting its adhesive properties. | oup.com |
| Glycosylation Site | Sialylation can differ between various N- and O-glycosylation sites on the same protein. | The SARS-CoV-2 spike protein shows extensive heterogeneity in sialylation across its 22 N-glycosites. | frontiersin.org |
| Cellular State | Physiological or pathological conditions, such as cancer, can alter global and specific sialylation patterns. | Different breast cancer cell lines respond differently to metabolic stimulation of sialylation, showing either increased or decreased global sialylation. | frontiersin.org |
Physiological Roles of Sialic Acids in Biological Systems
Cellular Recognition and Adhesion Mechanisms
The terminal placement of sialic acids on glycoconjugates makes them key players in mediating interactions between cells and between cells and the extracellular matrix. frontiersin.org They can act as specific ligands for receptors or mask other carbohydrate recognition sites, thereby regulating a multitude of biological processes. frontiersin.org
Role in Cell-Cell Interactions
This compound are fundamental to cell-cell recognition and communication. mdpi.com Their dense presentation on the cell's glycocalyx contributes a negative charge and hydrophilicity to the cell surface, influencing its biophysical properties and interactions with other cells. nih.govucsd.edu These interactions are critical for a variety of physiological processes, including the aggregation of red blood cells, where their negative charge prevents clumping. mdpi.com
The function of this compound in cellular interactions is often mediated by specific binding proteins, such as selectins, which are involved in the initial steps of leukocyte rolling on endothelial surfaces during an inflammatory response. ucsd.edu Furthermore, this compound are involved in stabilizing the conformation of molecules and can influence protein oligomerization and their interactions with other proteins and the extracellular matrix. researchgate.net
Modulation of Receptor-Ligand Binding
This compound significantly modulate the binding of ligands to their receptors, thereby influencing cellular signaling. patsnap.com They can either facilitate or inhibit these interactions, depending on the specific context. For instance, the presence of this compound can mask underlying glycan structures, preventing recognition by certain lectins. frontiersin.org Conversely, they can serve as direct ligands for a variety of receptors, including those on viruses and bacteria, as well as for hormones and toxins. nih.gov
A prime example of this modulatory role is the interaction with Siglecs (Sialic acid-binding immunoglobulin-type lectins), a family of receptors primarily expressed on immune cells. patsnap.comaacrjournals.org The binding of sialylated glycans to Siglecs can trigger either activating or inhibitory signals within the immune cell, demonstrating the nuanced control exerted by this compound over cellular responses. patsnap.comru.nl This interaction can occur in cis (on the same cell surface) or in trans (between adjacent cells), adding another layer of regulatory complexity. aacrjournals.orgru.nlfrontiersin.org
Immune System Modulation by this compound
This compound are key regulators of the immune system, playing a critical role in distinguishing "self" from "non-self" and maintaining immune homeostasis. mdpi.comaacrjournals.orgmdpi.com
This compound as Self-Associated Molecular Patterns (SAMPs)
This compound on the surface of host cells act as "self-associated molecular patterns" (SAMPs), signaling to the immune system that the cell is part of the host and should not be attacked. frontiersin.orgaacrjournals.orgfrontiersin.org This self-recognition is crucial for preventing autoimmune reactions. nih.gov Immune receptors, such as Siglecs and complement Factor H, recognize these sialic acid patterns, leading to the dampening of immune responses. aacrjournals.orgmdpi.combiomedgrid.com In contrast, pathogens often lack this sialic acid shield, marking them as foreign and triggering an immune attack. aacrjournals.org However, some pathogens have evolved to mimic host sialylation, a strategy to evade the host immune system. frontiersin.orgnih.gov
Interactions with Sialic Acid-Binding Immunoglobulin-type Lectins (Siglecs)
Siglecs are a family of I-type lectins expressed on the surface of various immune cells that recognize and bind to this compound. mdpi.comwikipedia.org These interactions are pivotal in regulating immune cell function. mdpi.com Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or ITIM-like domains. ru.nlmdpi.com When a Siglec binds to a sialylated ligand, these motifs can become phosphorylated, leading to the recruitment of phosphatases like SHP-1 and SHP-2, which in turn dampen immune cell activation. mdpi.comaacrjournals.org
There are also activating Siglecs that associate with adaptor proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as DAP12, which can trigger pro-inflammatory responses. ru.nlfrontiersin.org The binding specificity of different Siglecs for various sialic acid linkages (e.g., α2,3, α2,6, or α2,8) and modifications adds to the complexity and specificity of this regulatory system. frontiersin.orgasm.org
Table 1: Overview of Human Siglecs and their Interactions
| Siglec | Primary Cell Types | Ligand Preference (Sialic Acid Linkage) | Signaling Motif | General Function |
|---|---|---|---|---|
| Siglec-1 (Sialoadhesin) | Macrophages, Dendritic Cells | α2,3-linked this compound | None | Phagocytosis, Antigen presentation |
| Siglec-2 (CD22) | B cells | α2,6-linked this compound | ITIM | Inhibition of B-cell activation |
| Siglec-3 (CD33) | Myeloid cells | α2,3 and α2,6-linked this compound | ITIM | Inhibition of myeloid cell activation |
| Siglec-5 | Neutrophils, Monocytes, Macrophages | α2,3 and α2,6-linked this compound | ITIM | Inhibition of immune cell activation |
| Siglec-7 | NK cells, Monocytes | α2,3, α2,6, and α2,8-linked this compound | ITIM | Inhibition of NK cell cytotoxicity |
| Siglec-9 | Neutrophils, Monocytes, Macrophages | α2,3 and α2,6-linked this compound | ITIM | Inhibition of immune cell activation |
| Siglec-10 | B cells, Monocytes, Dendritic Cells | α2,3 and α2,6-linked this compound | ITIM | Inhibition of immune cell activation |
| Siglec-14 | Neutrophils, Monocytes, Macrophages | α2,3 and α2,6-linked this compound | ITAM (via DAP12) | Activation of immune cells |
| Siglec-15 | Macrophages, Osteoclasts | Sialyl-Tn antigen | ITAM (via DAP12) | Osteoclast differentiation, Immune activation |
This table provides a simplified overview. The expression and function of Siglecs can be more complex and context-dependent.
Role in Complement System Regulation
This compound play a crucial role in regulating the complement system, a key component of the innate immune system. researchgate.net They do this primarily through their interaction with complement Factor H (FH), a major soluble inhibitor of the alternative complement pathway. researchgate.netashpublications.orgontosight.ai FH binds to α2,3-linked this compound on the surface of host cells. researchgate.net This binding event is critical for FH to effectively downregulate complement activation on self-surfaces, thereby protecting host cells from complement-mediated damage. researchgate.netnih.govnih.gov
The interaction with sialic acid enhances the affinity of FH for C3b, a central component of the complement cascade. ashpublications.orgpnas.org This enhanced binding allows FH to act as a cofactor for Factor I-mediated cleavage and inactivation of C3b and to accelerate the decay of the C3 convertase (C3bBb), a key enzyme in the alternative pathway amplification loop. researchgate.netnih.gov When this compound are absent or reduced on a surface, as can occur on pathogens or damaged host cells, FH binding is diminished, allowing the complement system to be activated and eliminate the target. ashpublications.orgresearchgate.net
Modulation of Immune Cell Activation and Trafficking
This compound play a significant role in regulating immune responses by influencing the activation and movement of immune cells. mdpi.com This modulation is largely achieved through interactions with two key families of receptors: Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins.
This compound on the surface of cells act as "self-associated molecular patterns" that are recognized by inhibitory Siglec receptors on various immune cells, including natural killer (NK) cells, T-cells, and myeloid cells. mdpi.comoup.comoup.com This interaction helps to maintain immune tolerance and prevent unwanted immune activation against the body's own cells. oup.com The engagement of these inhibitory Siglecs can dampen immune cell activation, thereby preventing excessive inflammation and autoimmunity. mdpi.comoup.comfrontiersin.org For instance, the binding of this compound to Siglecs on T-cells and other immune cells can suppress their activation and cytotoxic functions. oup.comaacrjournals.org
Beyond immune cell activation, this compound are critical for leukocyte trafficking, the process by which white blood cells move from the bloodstream into tissues. This is primarily mediated by selectins, a family of adhesion molecules expressed on leukocytes and endothelial cells lining the blood vessels. nih.govresearchgate.net Sialylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes are recognized by E-selectin and P-selectin on endothelial cells. This interaction facilitates the initial tethering and rolling of leukocytes along the vessel wall, a crucial first step in their journey to sites of inflammation or injury. nih.gov
Neurobiology and Sialic Acid Functions
The brain contains the highest concentration of this compound in the human body, where they are integral components of glycoproteins and glycolipids, particularly gangliosides. frontiersin.orgwikipedia.org These molecules are fundamentally involved in numerous aspects of nervous system development and function. nih.govannualreviews.org
Polysialic Acid (PSA) in Neural Development and Plasticity
A unique and vital form of sialic acid in the brain is polysialic acid (PSA), a long, linear homopolymer of sialic acid residues attached primarily to the Neural Cell Adhesion Molecule (NCAM). frontiersin.orgfrontiersin.orgnih.gov PSA's large size and negative charge create a hydrated microenvironment that reduces cell-cell adhesion mediated by NCAM and other molecules. frontiersin.orgscholaris.capnas.org This "anti-adhesive" property is crucial during neural development, facilitating processes like neuronal migration, axon guidance, and the formation of appropriate neural circuits. frontiersin.orgnih.govnih.gov In the adult brain, PSA expression is largely restricted to regions of high plasticity, such as the hippocampus, where it continues to play a role in synaptic remodeling, learning, and memory. frontiersin.orgnih.gov
This compound in Neuronal Cell Adhesion and Migration
The modulation of cell adhesion by this compound, particularly through PSA-NCAM, is fundamental for the proper migration of neurons during brain development. frontiersin.orgscholaris.ca By reducing the adhesive forces between cells, PSA allows migrating neuroblasts to detach from their neighbors and move through the complex extracellular matrix of the developing brain to their final destinations. scholaris.camdpi.comresearchgate.net The dynamic regulation of PSA expression is therefore essential for orchestrating the intricate process of neuronal migration and ensuring the correct formation of brain structures. scholaris.canih.gov Studies have shown that the enzymatic removal of PSA can impair neuronal migration, highlighting its critical role in this process. frontiersin.org
Role in Synaptic Function and Cognition
This compound are deeply implicated in synaptic function and cognitive processes. annualreviews.organnualreviews.org At the synapse, the dense concentration of negatively charged this compound on gangliosides and glycoproteins can influence the local ionic environment, including the concentration of calcium ions (Ca2+), which are critical for neurotransmitter release. frontiersin.org this compound can bind Ca2+ ions, and their release upon neuronal excitation may contribute to the fine-tuning of synaptic transmission. frontiersin.org
Furthermore, the plasticity of synapses, which underlies learning and memory, is influenced by PSA-NCAM. nih.gov By modulating cell adhesion at the synapse, PSA can facilitate structural changes that are necessary for long-term potentiation (LTP), a cellular mechanism of memory formation. nih.gov Studies in animal models have shown that alterations in sialic acid levels or the removal of PSA can lead to deficits in learning and memory, underscoring the importance of these molecules for higher cognitive functions. annualreviews.orgmdpi.comresearchgate.net
Gangliosides and Brain Sialylation
Gangliosides, which are sialic acid-containing glycosphingolipids, are the most abundant sialoglycans in the brain, accounting for a significant portion of the total sialic acid content. frontiersin.orgfrontiersin.org They are particularly enriched in neuronal membranes, especially at synapses. wikiversity.orgfamily.abbott The four major brain gangliosides are GM1, GD1a, GD1b, and GT1b. frontiersin.org
These molecules are crucial for a variety of neuronal functions, including:
Axon-myelin stability: Gangliosides on the axonal membrane interact with myelin-associated glycoprotein (MAG) on oligodendrocytes, an interaction essential for the formation and maintenance of the myelin sheath that insulates axons and allows for rapid nerve impulse conduction. frontiersin.org
Neurotransmission: They are involved in modulating synaptic transmission and the release of neurotransmitters. wikiversity.orgmdpi.com
Signal transduction: Gangliosides are components of lipid rafts, specialized membrane microdomains that organize signaling molecules and regulate cellular communication. frontiersin.orgnih.gov
Genetic defects in ganglioside biosynthesis lead to severe neurodegenerative disorders, emphasizing their critical role in maintaining brain health. frontiersin.orgnih.gov
Developmental Biology and Sialylation Patterns
The expression of this compound and the enzymes that attach them (sialyltransferases) are tightly regulated during embryonic development. frontiersin.orgnih.gov These dynamic changes in sialylation patterns are critical for a wide range of developmental processes.
During embryogenesis, high levels of PSA are found on NCAM, facilitating cell migration and the establishment of tissue architecture. frontiersin.orgmdpi.com As development proceeds and tissues mature, the levels of PSA generally decrease, leading to increased cell-cell adhesion and tissue stabilization. frontiersin.org This developmental downregulation of PSA is a key event in the transition from a plastic, developing state to a more stable, mature state in many tissues, most notably the brain. frontiersin.org
Sialic Acids in Pathophysiological Processes
Host-Pathogen Interactions Mediated by Sialic Acids
The interaction between hosts and pathogens is a complex dance of recognition, attachment, invasion, and evasion. This compound are frequently at the forefront of these interactions, serving as the initial point of contact for a wide array of viruses and bacteria. The specificity of these interactions often dictates the host range and tissue tropism of a pathogen.
This compound as Receptors for Viral Pathogens (e.g., Influenza, Coronaviruses)
Many viruses have evolved to recognize and bind to specific sialic acid linkages on the surface of host cells, a critical first step in initiating an infection. nih.gov This interaction is mediated by viral surface proteins that have a high affinity for these sugar molecules.
Influenza Viruses: The influenza virus is a classic example of a pathogen that utilizes this compound as receptors. dovepress.com The viral hemagglutinin (HA) protein binds to this compound on the surface of respiratory epithelial cells, facilitating viral entry. dovepress.comnih.gov The specificity of this binding is a major determinant of the virus's host range. dovepress.com Avian influenza viruses preferentially bind to α2,3-linked this compound, which are abundant in the avian intestinal tract. nih.gov In contrast, human influenza viruses have a preference for α2,6-linked this compound, which are the predominant form in the human upper respiratory tract. nih.govasm.org This difference in receptor specificity is a key barrier to the cross-species transmission of avian influenza viruses to humans. asm.orgnih.gov For an avian virus to efficiently infect and transmit between humans, its HA protein must acquire mutations that switch its binding preference from α2,3 to α2,6 linkages. asm.org For instance, the H5N1 avian influenza virus primarily recognizes α2,3-linked receptors, leading to replication in the lower respiratory tract of humans where these receptors are more common, often resulting in severe viral pneumonia. wikipedia.org
| Influenza Virus Type | Preferred Sialic Acid Linkage | Primary Host | Typical Site of Infection in Host |
| Human Influenza | α2,6-linked | Humans | Upper Respiratory Tract |
| Avian Influenza | α2,3-linked | Birds | Intestinal and Respiratory Tract |
| Swine Influenza | Both α2,3 and α2,6-linked | Pigs | Respiratory Tract |
Coronaviruses: Several members of the coronavirus family also utilize this compound as receptors or co-receptors for entry into host cells. nih.govmdpi.com For example, the bovine coronavirus (BCoV) requires binding to N-acetyl-9-O-acetylneuraminic acid for infection to occur. nih.gov This interaction is so critical that the virus also possesses a receptor-destroying enzyme, an acetylesterase, which removes the 9-O-acetyl group from sialic acid, likely to facilitate the release of new virus particles from infected cells. nih.gov Similarly, the porcine transmissible gastroenteritis virus (TGEV) recognizes N-glycolylneuraminic acid, and this binding is essential for its ability to cause disease in the gut. nih.gov While the role of this compound in the infection of all coronaviruses is not uniform, for some, including MERS-CoV and potentially SARS-CoV-2, they may act as initial attachment factors that concentrate the virus on the cell surface before it engages its primary protein receptor. mdpi.comnih.govasm.org This two-step attachment mechanism, involving an initial low-affinity binding to this compound followed by a high-affinity interaction with a protein receptor, could enhance the efficiency of viral entry. nih.govasm.org
This compound as Receptors for Bacterial Pathogens
Similar to viruses, many bacterial pathogens have evolved mechanisms to recognize and bind to host cell this compound, facilitating colonization and subsequent infection. This interaction is often mediated by bacterial surface proteins called adhesins.
Bacteria such as Streptococcus pneumoniae, a common cause of pneumonia and meningitis, and Haemophilus influenzae, which can cause a range of illnesses from ear infections to bloodstream infections, utilize sialic acid receptors to adhere to the mucosal surfaces of the respiratory tract. This adherence is a crucial first step in establishing an infection, allowing the bacteria to resist being cleared by the host's mucosal defenses.
The specificity of bacterial adhesins for particular sialic acid linkages and underlying glycan structures can determine the site of colonization. For example, different strains of Escherichia coli that cause meningitis in newborns have adhesins that specifically recognize this compound on the surface of brain endothelial cells, allowing them to cross the blood-brain barrier.
| Bacterial Pathogen | Disease(s) Caused | Role of Sialic Acid Interaction |
| Streptococcus pneumoniae | Pneumonia, Meningitis, Otitis Media | Adherence to respiratory epithelial cells |
| Haemophilus influenzae | Meningitis, Pneumonia, Epiglottitis | Colonization of the nasopharynx |
| Neisseria meningitidis | Meningitis, Sepsis | Adherence to meningeal cells |
| Escherichia coli (K1 strains) | Neonatal Meningitis | Invasion of the central nervous system |
| Helicobacter pylori | Gastritis, Peptic Ulcers | Adherence to gastric epithelial cells |
Bacterial Mimicry of Host Sialylation for Immune Evasion
One of the most sophisticated strategies employed by bacterial pathogens to evade the host immune system is to decorate their own surfaces with this compound, a phenomenon known as molecular mimicry. By coating themselves in molecules that are abundant in the host, these bacteria can effectively camouflage themselves, preventing recognition by host immune cells and antibodies.
Several pathogenic bacteria, including Neisseria meningitidis, Group B Streptococcus, and certain strains of Escherichia coli, have evolved the enzymatic machinery to synthesize and display this compound on their capsular polysaccharides. This sialylated capsule acts as a shield, inhibiting the activation of the complement system, a key component of the innate immune response that helps to clear bacterial infections. The negatively charged this compound can also repel negatively charged immune cells, further hindering phagocytosis.
This molecular mimicry poses a significant challenge for the development of vaccines against these pathogens. Vaccines that target these sialic acid-containing capsules could potentially induce an autoimmune response, as the immune system may be tricked into attacking the host's own sialylated cells.
Pathogen-Derived Sialidases as Virulence Factors
Many pathogens, including viruses and bacteria, produce enzymes called sialidases (or neuraminidases) that can cleave this compound from host cell surfaces. nih.gov These enzymes can act as important virulence factors, contributing to the pathogen's ability to cause disease in several ways.
In the case of influenza virus, the viral neuraminidase is essential for the release of newly formed virus particles from the surface of an infected cell. nih.gov By cleaving the sialic acid receptors to which the progeny virions are bound, neuraminidase prevents the viruses from clumping together and allows them to spread to infect new cells.
Bacterial sialidases can also play a crucial role in pathogenesis. For example, the sialidase produced by Vibrio cholerae, the bacterium that causes cholera, can cleave this compound from intestinal gangliosides, exposing a receptor for the cholera toxin. This enhances the binding of the toxin to intestinal cells, leading to the severe diarrhea characteristic of the disease. Furthermore, by removing this compound from host cell surfaces, bacterial sialidases can unmask underlying receptors for other bacterial adhesins, promoting bacterial adherence and colonization. They can also degrade the sialic acid-rich mucus layer that protects mucosal surfaces, making the underlying tissues more accessible to the pathogen.
Immune Evasion Mechanisms Involving this compound
The host immune system has evolved sophisticated mechanisms to recognize and eliminate invading pathogens. However, pathogens have co-evolved a variety of strategies to evade these immune defenses, and the manipulation of sialic acid biology is a common theme in these evasion tactics.
Sialic Acid Modification by Pathogens to Evade Host Immunity
Beyond simply cleaving this compound, some pathogens have developed the ability to modify host this compound to their advantage. This can involve the addition or removal of chemical groups, which can alter the recognition of these molecules by the host immune system.
For example, some viruses can induce changes in the sialylation patterns of infected cells. This can lead to the expression of unusual sialic acid linkages or modifications that are not typically found in the host. These altered this compound may then be recognized by viral proteins, facilitating viral replication or spread, while at the same time being less recognizable by host immune cells.
Furthermore, by modifying the this compound on the surface of infected cells, pathogens can interfere with the signaling pathways of immune cells. For instance, the binding of this compound to inhibitory receptors on immune cells, such as Siglecs, can dampen the immune response. Pathogens that can promote the expression of this compound that bind to these inhibitory receptors can effectively put the brakes on the host's immune attack, creating a more favorable environment for their own survival and replication.
Modulation of Immune Checkpoints via Sialylation
This compound play a significant role in modulating immune responses through their interaction with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on the surface of most immune cells. aacrjournals.orgoup.com This interaction acts as an immune checkpoint, influencing the activity of various immune cells and contributing to the maintenance of self-tolerance under normal physiological conditions. oup.com
In the context of cancer, tumor cells often exhibit increased expression of this compound on their surface, a phenomenon known as hypersialylation. oup.com This allows them to exploit the sialic acid-Siglec axis to evade immune surveillance. aacrjournals.orgoup.com When this compound on tumor cells bind to inhibitory Siglecs on immune cells such as T cells, natural killer (NK) cells, and macrophages, it triggers downstream signaling pathways that suppress the activation and effector functions of these immune cells. oup.comaacrjournals.orgnih.gov This interaction effectively creates an immunosuppressive tumor microenvironment, hampering the body's ability to mount an effective anti-tumor immune response. aacrjournals.orgnih.govnih.gov
The sialic acid-Siglec interaction is now being recognized as a critical immune checkpoint, similar in function to the well-established PD-1/PD-L1 pathway. researchgate.netmdpi.com The engagement of Siglecs by sialylated ligands on tumor cells can lead to programmed cell death protein-1 (PD-1)-like immune suppression. oup.com Consequently, disrupting this interaction has emerged as a promising strategy in cancer immunotherapy. mdpi.com Therapeutic approaches being explored include the use of sialic acid mimetics, antibodies targeting Siglecs, and drugs that modify the synthesis and expression of this compound on cancer cells. mdpi.com By blocking the sialic acid-Siglec checkpoint, the aim is to restore the anti-tumor activity of immune cells and enhance the efficacy of cancer treatments. nih.govmdpi.com
Research has identified specific Siglecs, such as Siglec-7, Siglec-9, and Siglec-15, as key players in tumor immune evasion. mdpi.combohrium.com For instance, the interaction between sialylated ligands on tumor cells and Siglec-9 on neutrophils can inhibit the antibody-dependent cellular cytotoxicity (ADCC) mediated by these immune cells. bohrium.com Similarly, the upregulation of Siglec-15 in the tumor microenvironment has been shown to contribute to an immunosuppressive landscape. nih.gov
Oncological Glycopathologies and Aberrant Sialylation
Aberrant sialylation is a well-established hallmark of cancer, characterized by changes in the expression and linkage of this compound on the surface of cancer cells compared to their healthy counterparts. nih.govmdpi.comnih.gov This altered glycosylation pattern, often referred to as hypersialylation, is observed across a wide variety of cancers, including those of the lung, breast, ovary, pancreas, and prostate. semanticscholar.orgnih.gov These changes in the "glycan coat" of cancer cells are not merely a consequence of malignant transformation but are active drivers of tumor progression, metastasis, and therapy resistance. mdpi.comnih.gov The increased density of negatively charged this compound on the cell surface contributes to several key aspects of cancer biology. nih.gov
Hypersialylation in Cancer Progression and Metastasis
Hypersialylation, the excessive presentation of this compound on the surface of cancer cells, is a critical factor in promoting cancer progression and the metastatic cascade. mdpi.comsemanticscholar.orgnih.gov This altered glycosylation is a common feature of many types of cancer and is linked to a more aggressive tumor phenotype and poorer patient prognosis. aacrjournals.orgnih.gov The increased density of this compound on the cell surface contributes to several key steps in the metastatic process.
One of the primary ways hypersialylation aids metastasis is by facilitating the detachment of cancer cells from the primary tumor. frontiersin.org The negative charges of this compound can weaken cell-cell adhesion, allowing tumor cells to break away and enter the bloodstream or lymphatic system. mdpi.com Furthermore, the sialylation of adhesion molecules like integrins can modulate their function, impacting cell-matrix interactions and promoting cell migration and invasion. nih.gov
Once in circulation, the dense layer of sialoglycans on cancer cells provides a protective shield, enabling them to evade recognition and destruction by the immune system. nih.govsemanticscholar.orgnih.gov This "cloak" of this compound can mask tumor-associated antigens and engage with inhibitory Siglec receptors on immune cells, suppressing anti-tumor immune responses. nih.gov
Hypersialylation also plays a crucial role in the extravasation of cancer cells from the bloodstream to secondary sites. Sialylated ligands on cancer cells, such as sialyl Lewis X and sialyl Lewis A, can bind to selectins expressed on endothelial cells, mediating the initial tethering and rolling of cancer cells along the blood vessel walls, a critical step in the formation of metastases. aacrjournals.orgnih.gov
The table below summarizes the roles of hypersialylation in different stages of cancer progression and metastasis:
| Stage | Role of Hypersialylation | Key Molecules Involved |
| Primary Tumor | Promotes cancer cell detachment and invasion. | Integrins, Cadherins |
| Circulation | Enhances survival by evading immune surveillance. | Siglecs |
| Extravasation | Mediates adhesion to endothelial cells. | Selectins, Sialyl Lewis Antigens |
| Metastatic Niche | Facilitates colonization and growth at secondary sites. | --- |
Role of Specific Sialyltransferases in Oncogenesis
The altered sialylation patterns observed in cancer are primarily due to the dysregulated expression and activity of sialyltransferases (STs), the enzymes responsible for attaching sialic acid residues to glycoconjugates. nih.govimrpress.com There are twenty different human sialyltransferases, each with specific substrate preferences and linkage formations, and their aberrant expression is a key driver of oncogenesis. nih.gov
Upregulation of specific STs is a common feature in many cancers and is directly linked to the synthesis of tumor-associated sialoglycans. nih.govimrpress.com For example, increased expression of β-galactoside α2,6-sialyltransferase (ST6GAL1) leads to an abundance of α2,6-linked this compound on N-glycans, a modification frequently associated with tumor growth, metastasis, and immune evasion. frontiersin.orgnih.gov Similarly, the overexpression of ST3GAL1 has been shown to promote melanoma metastasis. nih.gov
The table below highlights some key sialyltransferases and their roles in different cancers:
| Sialyltransferase | Cancer Type(s) | Role in Oncogenesis |
| ST6GAL1 | Various cancers, including colorectal, breast, and lung | Promotes tumor growth, metastasis, and immune evasion frontiersin.org |
| ST3GAL1 | Melanoma | Promotes metastasis nih.gov |
| ST6GalNAc1 | Gastric, breast, prostate | Induces expression of the sialyl-Tn antigen, linked to poor prognosis mdpi.com |
The dysregulation of sialyltransferase expression in cancer can be influenced by various factors, including genetic and epigenetic modifications, as well as changes in the tumor microenvironment. nih.gov Understanding the specific roles of individual sialyltransferases in different cancers is crucial for the development of targeted therapies aimed at inhibiting their activity and reversing the aberrant sialylation that drives malignancy. nih.govimrpress.com
This compound in Tumor Microenvironment Modulation
This compound play a pivotal role in shaping the tumor microenvironment (TME), contributing to an immunosuppressive niche that fosters tumor growth and protects cancer cells from immune attack. nih.govnih.gov The aberrant expression of this compound on the surface of cancer cells and within the tumor stroma is a key factor in modulating the TME. nih.gov
One of the primary mechanisms by which this compound influence the TME is through their interaction with Siglec receptors on immune cells. nih.govnih.gov This interaction transmits inhibitory signals that dampen the anti-tumor functions of various immune cells, including T cells, NK cells, macrophages, and dendritic cells. aacrjournals.orgnih.govnih.gov This effectively creates an immune-permissive environment where cancer cells can thrive. Recent studies have highlighted that this dysregulated sialic acid expression actively contributes to shaping an immunosuppressive TME by reducing the population of anti-tumor immune cells and impairing their function. nih.gov
Furthermore, the dense layer of negatively charged this compound on the tumor cell surface can physically hinder the interaction between immune cells and cancer cells, blocking the binding of receptors and ligands necessary for immune recognition and killing. nih.gov This "sialic acid cloak" can also interfere with the efficacy of immunotherapies. nih.gov
The TME can shift towards either immune activation or immunosuppression, and this compound are key players in tipping this balance in favor of the tumor. nih.gov By fostering an immunosuppressive environment, this compound not only promote tumor progression but also contribute to resistance to various cancer therapies. nih.gov Therefore, targeting aberrant sialylation or disrupting the interaction between this compound and their receptors offers a promising strategy to reprogram the TME towards an anti-tumor phenotype and enhance the effectiveness of cancer treatments. nih.gov
Sialylation in Cancer Therapy Resistance Mechanisms
Emerging evidence indicates that aberrant sialylation is a significant contributor to resistance against various cancer therapies, including chemotherapy, radiotherapy, and targeted therapies. nih.govmdpi.comnih.gov The increased density of this compound on the surface of cancer cells can confer resistance through multiple mechanisms. nih.gov
One proposed mechanism is that the dense, negatively charged layer of this compound acts as a physical barrier, potentially blocking the uptake of drug molecules into the cell or absorbing ionizing radiation, thereby reducing their efficacy. nih.gov Altered sialylation has been linked to resistance to cisplatin and paclitaxel in ovarian cancer, imatinib in chronic myeloid leukemia, and chemotherapy in gastric cancer. nih.govnih.gov
Furthermore, the sialylation of specific cell surface receptors can modulate their function and sensitivity to targeted therapies. mdpi.com For instance, altered sialylation has been implicated in resistance to tyrosine kinase inhibitors in lung cancer. nih.gov The hypersialylation of integrins can also influence cell adhesion and signaling pathways that contribute to drug resistance. researchgate.net
A correlation between hypersialylation and radiotherapy resistance has also been reported, particularly in colorectal cancer. nih.gov The mechanisms underlying this resistance are still being elucidated but may involve the modulation of key signaling pathways involved in DNA repair and cell survival. nih.gov
The table below provides examples of the role of sialylation in resistance to different cancer therapies:
| Therapy Type | Cancer Type | Associated Sialylation Change |
| Chemotherapy | Ovarian Cancer | Altered sialylation linked to cisplatin and paclitaxel resistance nih.gov |
| Gastric Cancer | Hypersialylation associated with chemotherapy resistance nih.gov | |
| Targeted Therapy | Chronic Myeloid Leukemia | Altered sialylation linked to imatinib resistance nih.gov |
| Lung Cancer | Sialylation implicated in resistance to tyrosine kinase inhibitors nih.gov | |
| Radiotherapy | Colorectal Cancer | Hypersialylation correlated with resistance nih.gov |
Understanding the role of sialylation in therapy resistance is crucial for developing strategies to overcome it. Targeting aberrant sialylation, either by inhibiting sialyltransferases or by removing this compound from the cell surface, is being explored as a potential approach to sensitize cancer cells to existing treatments and improve therapeutic outcomes. mdpi.comnih.gov
Genetic Disorders of Sialic Acid Metabolism and Transport
Genetic disorders of sialic acid metabolism and transport are a group of rare, inherited conditions characterized by the abnormal accumulation of free sialic acid within cells. nih.govmhmedical.com These disorders primarily affect the nervous system and are classified as lysosomal storage diseases. rarediseases.orgchildrenshospital.org
The most well-known of these disorders is Salla disease and its more severe form, infantile sialic acid storage disease (ISSD). nih.govmhmedical.com Both conditions are caused by mutations in the SLC17A5 gene, which encodes a protein called sialin. rarediseases.orgchildrenshospital.org Sialin is a lysosomal transport protein responsible for exporting free sialic acid from the lysosome into the cytoplasm after the breakdown of glycoproteins and glycolipids. rarediseases.orgchildrenshospital.org A deficiency in functional sialin leads to the buildup of sialic acid within the lysosomes, causing cellular dysfunction and the clinical manifestations of the disease. rarediseases.orgchildrenshospital.org
Salla disease, which is more prevalent in individuals of Finnish descent, typically presents in infancy with developmental delay, ataxia, and hypotonia. mhmedical.com The disease progresses slowly, and individuals may have a near-normal life expectancy, although with significant intellectual and motor disabilities. mhmedical.com ISSD, on the other hand, is a much more severe and rapidly progressive disorder with symptoms appearing at or shortly after birth. mhmedical.comchildrenshospital.org These can include severe developmental delay, failure to thrive, hepatosplenomegaly, and coarse facial features. mhmedical.comchildrenshospital.org
Another related genetic disorder is sialuria, which is characterized by the cytoplasmic accumulation of free sialic acid. mhmedical.com This condition is caused by a defect in the feedback inhibition of the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a key enzyme in the biosynthesis of sialic acid. mhmedical.com
The table below summarizes the key features of these genetic disorders:
| Disorder | Gene | Protein | Cellular Defect | Key Clinical Features |
| Salla Disease | SLC17A5 | Sialin | Defective lysosomal transport of sialic acid rarediseases.orgnih.gov | Developmental delay, ataxia, hypotonia mhmedical.com |
| Infantile Sialic Acid Storage Disease (ISSD) | SLC17A5 | Sialin | Defective lysosomal transport of sialic acid rarediseases.orgnih.gov | Severe developmental delay, failure to thrive, organomegaly mhmedical.comchildrenshospital.org |
| Sialuria | GNE | UDP-GlcNAc 2-epimerase/ ManNAc kinase | Impaired feedback inhibition of sialic acid synthesis mhmedical.com | Developmental delay, hepatosplenomegaly mhmedical.com |
Congenital Disorders of Glycosylation (CDG) Affecting Sialylation
Congenital disorders of glycosylation (CDG) are a large and growing family of inherited metabolic diseases. chop.eduannualreviews.orgnih.gov They are caused by defects in the synthesis or attachment of sugar chains, known as glycans, to proteins and lipids. chop.eduannualreviews.orgnih.gov this compound are typically located at the terminal positions of these glycan chains, and their absence or reduction can have profound physiological consequences. CDGs that specifically impact the sialylation process are often categorized as Type II CDGs, which involve defects in the trimming and processing of protein-bound glycans. researchgate.net
Defects can occur at various stages of the sialylation pathway, including the transport of the activated sugar-nucleotide, CMP-sialic acid, into the Golgi apparatus. For instance, mutations in the gene encoding the Golgi CMP-sialic acid transporter can lead to a severe congenital disorder of glycosylation. researchgate.net This results in the production of glycoproteins and glycolipids that lack terminal this compound, leading to a multisystemic disease. annualreviews.orgnih.govnih.gov
The clinical presentation of CDGs affecting sialylation is highly variable, but neurological symptoms are prominent. researchgate.netnih.gov Common features include developmental delay, intellectual disability, hypotonia (low muscle tone), seizures, and ataxia. chop.edunih.gov Diagnosis often involves screening for sialic acid deficiency on specific glycoproteins, such as serum transferrin, using methods like isoelectric focusing. annualreviews.orgnih.govnih.gov
| Disorder Category | Genetic Basis | Biochemical Defect | Key Pathophysiology |
|---|---|---|---|
| Congenital Disorders of Glycosylation (CDG) - Sialylation Defects | Mutations in genes for glycosyltransferases, nucleotide sugar transporters (e.g., CMP-sialic acid transporter). researchgate.netnih.gov | Impaired processing of N-glycans, specifically the addition of terminal sialic acid residues in the Golgi apparatus. researchgate.netnih.gov | Production of hyposialylated glycoproteins, leading to impaired cellular function, particularly in the nervous system. researchgate.net |
Advanced Research Methodologies and Experimental Approaches for Sialic Acid Analysis
Glycomics and Sialoproteomics Approaches
Mass spectrometry (MS) is a cornerstone for the detailed structural characterization of sialylated glycans and glycoproteins. sigmaaldrich.com Due to the labile nature of the sialic acid glycosidic bond, specialized MS techniques are often required. rsc.orgnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a high-throughput technique widely used for glycan profiling. sigmaaldrich.comludger.comnih.gov However, the analysis of sialylated glycans can be challenging due to the instability of sialic acids and potential ionization bias. sigmaaldrich.comnih.gov To overcome this, derivatization methods such as permethylation or specific carboxyl group derivatization are employed to stabilize the sialic acid residues. ludger.comnih.gov These modifications enhance ionization efficiency and allow for the analysis of both neutral and acidic glycans in the positive ion mode. ludger.com Linkage-specific derivatization can even enable the differentiation between α2,3- and α2,6-linked this compound. nih.govresearchgate.net
Electrospray Ionization (ESI) MS is another powerful tool, often coupled with liquid chromatography (LC) for online separation and analysis (LC-ESI-MS). rsc.orgcreative-proteomics.comnih.gov This combination allows for the detailed characterization of complex mixtures of sialylated glycans and glycopeptides. rsc.orgnih.gov ESI-MS is particularly useful for analyzing the charge state of sialylated molecules and can be used in both positive and negative ion modes to obtain complementary information. rsc.org Tandem MS (MS/MS) approaches, such as collision-induced dissociation (CID), can provide fragmentation data to determine the sequence and linkage of monosaccharides within a glycan, including the position of this compound. rsc.orgcreative-proteomics.com
| Mass Spectrometry Technique | Primary Application for Sialic Acid Analysis | Key Advantages | Common Derivatization Methods |
|---|---|---|---|
| MALDI-TOF-MS | High-throughput glycan profiling | Rapid analysis, suitable for large sample numbers | Permethylation, Esterification (e.g., ethyl esterification) ludger.comnih.gov |
| ESI-MS/MS | Detailed structural elucidation of glycans and glycopeptides | High sensitivity, can be coupled with LC for separation rsc.orgcreative-proteomics.com | DMB (1,2-diamino-4,5-methylenedioxy-benzene) derivatization nih.gov |
Glycan microarrays have emerged as powerful high-throughput tools for studying the interactions between sialylated glycans and glycan-binding proteins (GBPs), including lectins, antibodies, and viral proteins. creative-biolabs.comfrontiersin.orgfrontiersin.org These arrays consist of a collection of structurally defined sialosides immobilized on a solid surface. zbiotech.com
The utility of these arrays lies in their ability to simultaneously screen a large number of sialylated structures for binding activity, providing valuable insights into the specificity of interactions. creative-biolabs.comzbiotech.com For instance, arrays can be designed to include various sialic acid forms (e.g., N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc)), different linkage types (α2-3, α2-6, α2-8), and diverse underlying glycan structures. creative-biolabs.comzbiotech.comresearchgate.net This allows for a detailed comparison of binding preferences. frontiersin.orgzbiotech.com
Research findings from glycan array analyses have been instrumental in:
Identifying the receptor specificity of influenza viruses. creative-biolabs.com
Characterizing the binding profiles of sialic acid-specific lectins. frontiersin.orgnih.gov
Discovering novel interactions of modified this compound. nih.gov
Lectins are proteins that bind to specific carbohydrate structures and are invaluable tools for profiling sialic acid expression on cells and in tissues. medpath.comfrontiersin.orgoup.com Two of the most commonly used lectins for sialic acid analysis are Sambucus nigra agglutinin (SNA) and Maackia amurensis agglutinin (MAA).
Sambucus nigra agglutinin (SNA): This lectin specifically recognizes sialic acid linked α2-6 to galactose or N-acetylgalactosamine. frontiersin.orgbiotium.comglycodiag.com SNA is widely used in various applications, including histochemistry, flow cytometry, and Western blotting, to detect the presence of α2,6-sialylated glycans. glycodiag.comnih.gov Studies have shown that SNA binding can be influenced by the underlying glycan structure and modifications to the sialic acid molecule itself. frontiersin.orgnih.gov
Maackia amurensis agglutinin (MAA): There are two main forms of this lectin, MAL-I and MAL-II. MAL-I shows a strong preference for terminal Neu5Acα2-3 residues linked to type-2 N-acetyllactosamine sequences. frontiersin.orgfrontiersin.org In contrast, MAL-II has a distinct binding affinity for sialylated core 1 O-glycans (Siaα2-3Galβ1-3GalNAc). frontiersin.org The FDA has identified MAL_I as one of nine key lectins for detecting α-2,3-linked this compound in the analysis of recombinant therapeutic proteins. nih.gov
Lectin-based methods have been developed into high-throughput screening assays to assess sialic acid glycosylation profiles, which is critical in the development of therapeutic proteins. medpath.comgeneonline.comgeneonline.com
| Lectin | Origin | Primary Sialic Acid Linkage Specificity | Common Applications |
|---|---|---|---|
| SNA (Sambucus nigra agglutinin) | Elderberry bark glycodiag.com | α2-6 biotium.comglycodiag.com | Histochemistry, Flow cytometry, Glycoprotein (B1211001) analysis nih.govbio-world.com |
| MAA (Maackia amurensis agglutinin) | Maackia amurensis seeds | α2-3 frontiersin.orgfrontiersin.org | Cancer research, Glycoprotein characterization oup.com |
Chromatographic and Electrophoretic Techniques
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound released from glycoconjugates. researchgate.netnih.gov Often, derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), is employed to enhance detection sensitivity. thermofisher.comrsc.org
A particularly powerful variant for sialic acid analysis is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . researchgate.netnih.govthermofisher.com This method allows for the direct, sensitive, and specific determination of underivatized this compound. bioglyco.comthermoscientific.fr The high pH conditions used in HPAEC render the this compound anionic, facilitating their separation on an anion-exchange column. antecscientific.com The separated this compound are then detected electrochemically as they are oxidized at the surface of a gold electrode. bioglyco.com
HPAEC-PAD is widely used for:
Quantifying Neu5Ac and Neu5Gc in glycoproteins. nih.govantecscientific.com
Monitoring sialic acid content in biopharmaceuticals to ensure product quality and consistency. nih.govthermoscientific.fr
Analyzing this compound in complex biological samples. researchgate.net
Recent advancements have focused on developing faster HPAEC-PAD methods, reducing analysis times to under 5 minutes per sample, which is highly beneficial for high-throughput screening applications. nih.govthermoscientific.fr
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. nih.govacs.org To analyze this compound by CE, they are typically derivatized with a charged fluorescent label, such as 2-aminoacridone (B130535) (2-AMAC), which allows for sensitive detection by laser-induced fluorescence (LIF). nih.govresearchgate.netnih.gov
CE-LIF methods have been developed for the rapid speciation and quantification of Neu5Ac and Neu5Gc. nih.govnih.gov One optimized method involves the deliberate decarboxylation of the sialic acid residues during the labeling process, followed by separation of the resulting neutral species via complexation with borate (B1201080) under reversed polarity. nih.govnih.gov This approach provides a robust and sensitive platform for quality control of recombinant biopharmaceuticals. nih.gov
CE can also be coupled with mass spectrometry (CE-MS), offering another powerful analytical tool for sialic acid analysis. jst.go.jp This hyphenated technique combines the high separation efficiency of CE with the detailed structural information provided by MS. jst.go.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a formidable technique for the detailed structural analysis of this compound in various contexts, from isolated molecules to their presence in complex biological fluids. oup.comfrontiersin.org Proton NMR (¹H-NMR) spectroscopy, in particular, offers a rapid and powerful method for characterizing metabolites, requiring minimal sample preparation. oup.compsu.edu It has been successfully used to identify and characterize free and conjugated this compound extracted from the urine of individuals with sialic acid storage disease (SASD) and sialidoses. oup.compsu.edu
The anomeric configuration of sialic acid gives rise to distinct signals in the ¹H-NMR spectrum. For instance, the N-acetyl protons of the α and β anomers of N-acetylneuraminic acid (Neu5Ac) present as singlets at approximately 2.03 ppm and 2.05 ppm, respectively. psu.edu Furthermore, the configuration of the glycosidic linkage, such as α(2→3) or α(2→6), alters the chemical environment of adjacent protons, leading to characteristic changes in their resonance positions. psu.edu This allows for the differentiation between various sialyl-oligosaccharide isomers. psu.edu
For more complex structural investigations, especially concerning the conformation and interaction of this compound, NMR is often combined with computational methods like molecular modeling and molecular dynamics (MD) simulations. frontiersin.orgmdpi.com Techniques such as Saturation Transfer Difference (STD) NMR are employed to map the specific parts of a sialic acid molecule (the epitope) that interact with binding proteins like siglecs. frontiersin.org For both 3'-sialyllactosamine (3'SLN) and 6'-sialyllactosamine (6'SLN) binding to siglec-10, STD-NMR has shown that the N-acetyl methyl group of the Neu5Ac residue provides the most significant interaction signal. frontiersin.org Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) helps determine the bioactive conformations of these molecules when bound to a receptor. frontiersin.org
The combination of NMR data, such as J-coupling constants and Nuclear Overhauser Effects (NOEs), with MD simulations provides quantitative structural information on complex structures like di-, tri-, and even poly-α(2→8)-linked this compound (polysialic acid). mdpi.comresearchgate.net This integrated approach helps to resolve ambiguities and build accurate 3D models of sialylated glycans in solution. frontiersin.orgmdpi.com
| Anomer/Linkage | Proton | Approximate Chemical Shift (ppm) |
| α-Sialic Acid | N-acetyl | 2.03 |
| β-Sialic Acid | N-acetyl | 2.05 |
| α(2→3) Linkage | Carbon-3 Protons | 1.80 and 2.76 |
| α(2→6) Linkage | Carbon-3 Protons | 1.72 and 2.67 |
Enzymatic and Chemical Synthesis Strategies in Sialic Acid Research
The synthesis of sialylated glycoconjugates is essential for advancing research into their biological functions. Given the challenges of isolating pure, homogenous sialoglycans from natural sources, chemical and enzymatic strategies have become indispensable. nih.gov
Chemoenzymatic Synthesis of Sialoglycoconjugates
Chemoenzymatic synthesis is widely regarded as one of the most effective methods for producing a diverse array of both natural and unnatural sialosides. nih.gov This strategy leverages the strengths of both chemical synthesis and enzymatic catalysis. nih.gov Typically, the process involves the chemical synthesis of acceptor molecules and derivatives of sialic acid, followed by a highly specific enzymatic reaction to form the desired sialoside product. nih.gov The key enzymes in this process are sialyltransferases (STs), which catalyze the transfer of a sialic acid residue from an activated donor, cytidine (B196190) 5′-monophosphate sialic acid (CMP-sialic acid), to an acceptor glycan. nih.gov
The primary advantage of using enzymes like glycosyltransferases is their exceptional regio- and stereoselectivity, which circumvents many of the challenges associated with purely chemical glycosylation methods. nih.gov This is particularly crucial for sialic acid, where the lack of a participating group at the C-3 position and a sterically hindered anomeric center complicate chemical synthesis. rsc.org
Recent advancements include one-pot, multi-enzyme systems that further streamline synthesis. nih.gov For example, sialic acid precursors can be converted to the necessary CMP-sialic acid donor in situ by enzymes like CMP-sialic acid synthetase, which is then immediately used by a sialyltransferase to glycosylate the target acceptor. nih.gov Another powerful approach is the Core Synthesis/Enzymatic Extension (CSEE) strategy, where core N-glycan structures are first produced chemically and then enzymatically elaborated by various glycosyltransferases to rapidly generate a library of complex N-glycans. researchgate.net
| Enzyme | Function in Chemoenzymatic Synthesis |
| Sialyltransferases (STs) | Catalyze the regio- and stereospecific transfer of sialic acid from a CMP-sialic acid donor to an acceptor glycan. nih.gov |
| CMP-Sialic Acid Synthetase | Activates sialic acid derivatives into the high-energy sugar nucleotide donor, CMP-sialic acid. nih.gov |
| Sialic Acid Aldolase | Can be used to synthesize various sialic acid derivatives from precursors (e.g., N-acetylmannosamine derivatives). nih.gov |
Solid-Phase Synthesis of Sialylated Structures
Solid-phase synthesis offers a rapid and automatable route to complex oligosaccharides, including sialylated structures. mpg.debeilstein-journals.org In this method, a glycan chain is assembled sequentially on an insoluble polymer support. A significant challenge in this area has been the efficient and stereoselective formation of the sialic acid linkage. rsc.org
To overcome this, a common and effective strategy involves the use of pre-synthesized sialic acid-containing disaccharide building blocks, such as an α(2→3)- or α(2→6)-linked sialyl-galactose unit. rsc.orgmpg.de These building blocks are then incorporated into the growing oligosaccharide chain using an automated synthesizer, bypassing the difficult step of forming the sialic acid linkage on the solid support. mpg.de
More recently, methodologies using sialic acid monosaccharide building blocks have been developed. For instance, a sialic acid glycosyl phosphate (B84403) building block was designed specifically for use in automated glycan assembly to selectively produce α-sialylated oligosaccharides. beilstein-journals.orgresearchgate.net While this approach has been successful for α(2,6) linkages, the synthesis of α(2,3) linkages has proven to be lower yielding. rsc.org
A novel approach combines solid-phase synthesis with enzymatic catalysis. In one example, a glycan acceptor was attached to a Sepharose solid support, and the subsequent glycosylation steps, including galactosylation and sialylation, were carried out enzymatically by sequentially adding the required glycosyltransferases and their corresponding sugar nucleotide donors. acs.org This method yielded the desired sialyl Lewis x tetrasaccharide in good yield after cleavage from the support. acs.org Another hybrid strategy uses automated solid-phase chemistry to rapidly build the core glycan backbone, which is then cleaved and subjected to enzymatic sialylation in solution, taking advantage of the high efficiency and selectivity of the sialyltransferase. rsc.org
Metabolic Glycoengineering Tools and Applications
Metabolic glycoengineering (MGE) is a powerful technique used to modify the glycan structures on the surface of living cells. frontiersin.org The strategy involves introducing unnatural monosaccharide precursors into cellular metabolic pathways. frontiersin.org For this compound, cells are typically fed derivatives of N-acetylmannosamine (ManNAc), a key precursor in the sialic acid biosynthetic pathway. frontiersin.orgresearchgate.net The cell's own enzymatic machinery processes these analogs, incorporating the modified this compound into the glycocalyx. nih.govresearchgate.net
A major advance in MGE was the incorporation of bioorthogonal chemical functional groups—such as azides, alkynes, or ketones—into the ManNAc analogs. nih.gov Once displayed on the cell surface as part of a sialic acid residue, these chemical handles can be selectively targeted with complementary probes through bioorthogonal reactions like click chemistry. frontiersin.orgnih.gov This enables a wide range of applications, including the visualization of this compound, cell tracking, and the attachment of specific ligands to the cell surface. frontiersin.orgnih.gov For example, treating human alveolar epithelial cells with an azide-modified ManNAc analog (Ac₄ManNAz) allowed for the direct visualization of this compound in the glycocalyx using fluorescence microscopy. frontiersin.org
MGE has been shown to be a valuable tool for manipulating cellular behavior. The display of non-natural this compound can alter cell adhesion properties; for example, treating breast cancer cells with certain ManNAc analogs led to a reduction in their adhesion to laminin. frontiersin.org Furthermore, MGE can influence stem cell fate. Supplementing human stem cells with specific ManNAc analogs has been found to promote their differentiation into a neural lineage or to inhibit adipogenic and osteogenic differentiation. frontiersin.org
| ManNAc Analog | Application / Effect |
| Ac₅ManNTGc | Improved differentiation of human stem cells towards a neural lineage. frontiersin.org |
| Ac₄ManNAz (Azide-modified) | Enables visualization of cell-surface this compound via click chemistry. frontiersin.org |
| Ac₅ManNTProp / Ac₅ManNTBut (Thiol-modified) | Suppressed adipogenic differentiation in human adipose-derived stem cells (hADSCs). frontiersin.org |
Bioinformatics and Computational Glycobiology
The inherent complexity of glycan structures, which involves varied monosaccharides, branching, and diverse linkage types, makes bioinformatics and computational tools essential for the study of this compound. oup.com
Glycan Database Utilization for Sialic Acid Structures
Glycan databases are critical resources that store and organize the vast amount of information related to glycan structures, their biosynthesis, and their interactions. For sialic acid research, these databases serve multiple purposes, from structural elucidation to functional prediction.
Several comprehensive databases contain extensive information on sialylated glycans. GlyCosmos is a portal that integrates multiple glycan-related resources, providing data on glycan structures, the proteins they are attached to, and the enzymes involved in their synthesis. glycosmos.org Within this ecosystem, the GALAXY database contains chromatographic data for hundreds of N-linked oligosaccharides, including many sialylated variants. glycosmos.org
For three-dimensional structural information, the 3DSDSCAR database offers conformational models of sialic acid-containing carbohydrates that have been generated through molecular dynamics simulations. researchgate.net This is particularly valuable for understanding how the conformation of a sialoglycan influences its recognition by binding proteins. researchgate.net
Databases are also used to link sialic acid structures to biological function and disease. The Pathogen-Associated Carbohydrate-binding DB (PACDB) collects information on glycan structures that act as receptors for infectious agents, such as the sialic acid-containing glycans recognized by the influenza virus. glycoforum.gr.jp Furthermore, databases like KEGG GLYCAN, which catalog glycosyltransferase reactions, can be used in conjunction with gene expression data to predict the types of glycan structures, including sialylated epitopes like sialyl Lewis X, that a particular cell type is likely to produce. oup.com
| Database | Type of Sialic Acid-Related Information Provided |
| GlyCosmos | An integrated portal for comprehensive data on glycan structures, glycoproteins, and biosynthetic pathways. glycosmos.orgglycoforum.gr.jp |
| 3DSDSCAR | Provides 3D structural models of sialic acid-containing carbohydrates based on molecular dynamics simulations. researchgate.net |
| PACDB | Contains information on sialylated glycan structures that are targeted by infectious pathogens. glycoforum.gr.jp |
| KEGG GLYCAN | Catalogs glycosyltransferase reactions, enabling the prediction of possible sialylated structures from genomic or transcriptomic data. oup.com |
| GlyConnect | An integrated database focusing on glycomics, with detailed information on glycan structures, glycoproteins, and glycosylation sites. glycosmos.org |
Computational Modeling of Sialic Acid Interactions
Computational modeling has emerged as a powerful tool to investigate the intricate interactions of this compound at an atomic level. frontiersin.org These methods provide insights into conformational preferences and the dynamics of sialic acid-containing molecules, which are crucial for their biological functions, including roles in cell recognition, signaling, and host-pathogen interactions. frontiersin.orgnih.govnih.gov
Molecular dynamics (MD) simulations are frequently employed to study the behavior of this compound and their complexes in various environments. nih.govdoi.org For instance, MD simulations have been used to determine the conformational preferences of sialic acid analogues and α-(2→8)-linked sialic acid tetramers in both vacuum and solvent environments. nih.govdoi.org These simulations can reveal stable conformations, the influence of solvent on structure, and the dynamics of side chain linkages. nih.gov By analyzing the trajectory of atoms over time, researchers can identify hydrogen bonds and other non-covalent interactions that stabilize the structure of sialic acid-containing molecules. nih.govportlandpress.com
Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory to study the electronic structure and reactivity of this compound. nih.gov QM/MM studies have been instrumental in elucidating enzymatic reaction mechanisms, such as the transfer of sialic acid by sialyltransferases. nih.gov These calculations can map the potential energy surface of a reaction, identify transition states, and determine activation barriers, providing a detailed understanding of the catalytic process. nih.gov For example, a QM/MM study on the sialyltransferase CstII revealed an SN1-like reaction mechanism involving a short-lived oxocarbenium ion intermediate. nih.gov Density Functional Theory (DFT) is another quantum mechanical method used to investigate the interaction of saccharides with sialic acid residues, helping to understand recognition processes at the molecular level. researchgate.netoup.com
These computational approaches are also vital for understanding how this compound interact with proteins, such as viral hemagglutinins and neuraminidases, and siglecs. frontiersin.orgresearchgate.netnih.gov By modeling these interactions, researchers can identify key amino acid residues involved in binding and predict the effects of mutations. researchgate.netnih.gov Such studies are crucial for understanding viral entry mechanisms and for the rational design of inhibitors. nih.govmdpi.com For example, computational studies have shed light on the binding specificity of influenza A virus hemagglutinin for different sialic acid linkages (α-2,3-Gal vs. α-2,6-Gal), which is critical for interspecies transmission. nih.gov
Table 1: Computational Methods in Sialic Acid Research
| Computational Method | Application in Sialic Acid Research | Key Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Investigating conformational preferences of sialic acid analogues and oligosaccharides. nih.govdoi.org | Determined accessible conformations and stabilizing hydrogen bonds. nih.gov Revealed the influence of solvent on the structure and dynamics of sialic acid chains. doi.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating the reaction mechanism of sialyltransferases. nih.gov | Demonstrated an SN1-like reaction mechanism for sialyltransferase CstII. nih.gov Identified key residues stabilizing transition states. nih.gov |
| Density Functional Theory (DFT) | Studying the interaction of saccharides with extracellular sialic acid. researchgate.net | Showed stronger galactose-sialic acid interaction at tumor-relevant low pH. researchgate.net |
| Molecular Docking | Predicting the binding modes of this compound to viral proteins. nih.govnih.gov | Identified differences in binding interactions between SA-α-2,3-Gal and SA-α-2,6-Gal with H5N1 hemagglutinin. nih.gov |
Genetic and Molecular Biology Approaches in Sialylation Studies
Genetic and molecular biology techniques have revolutionized the study of sialylation, enabling precise manipulation of the enzymes and pathways involved in sialic acid biosynthesis and transfer. researchgate.net These approaches allow for the investigation of the functional consequences of altered sialylation in cells and whole organisms. nih.gov
The advent of gene editing technologies, particularly the CRISPR/Cas9 system, has provided a powerful tool for the targeted manipulation of genes encoding glycoenzymes. medlineplus.govcrisprtx.com CRISPR/Cas9 allows for the precise addition, deletion, or alteration of DNA sequences in the genome. medlineplus.gov This technology has been adapted from a natural immune defense system in bacteria and consists of a Cas9 nuclease ("molecular scissors") and a guide RNA (gRNA) that directs the nuclease to a specific genomic location. medlineplus.govcrisprtx.com
In the context of sialylation, CRISPR/Cas9 can be used to:
Knock out genes: By creating a double-strand break that is repaired through non-homologous end joining, the gene encoding a specific sialyltransferase or another enzyme in the sialic acid pathway can be inactivated. crisprtx.com This allows researchers to study the effects of the absence of a particular sialic acid linkage.
Introduce specific mutations: Using a DNA template along with the CRISPR/Cas9 machinery, specific point mutations can be introduced into a glycoenzyme gene. crisprtx.com This is useful for studying the impact of mutations found in diseases or for probing the function of specific amino acid residues. scispace.com
Regulate gene expression: A "nuclease-dead" version of Cas9 can be fused to transcriptional activators or repressors to control the expression levels of glycoenzyme genes without altering the DNA sequence. nih.gov
These gene editing approaches have been applied in various systems, from cell lines to whole organisms, to engineer glycosylation pathways. nih.govpnas.org For example, CRISPR/Cas9 has been used to modify glycosylation in insect cells, a common platform for producing recombinant proteins, to create more human-like glycan structures. pnas.org Such precise genetic manipulation is essential for dissecting the complex roles of this compound in health and disease. researchgate.net
Genetically modified animal models, particularly mice, are indispensable for studying the in vivo functions of this compound. mdpi.com These models allow for the investigation of the physiological and pathophysiological consequences of altered sialylation in a whole-organism context.
One of the most significant models in sialic acid research is the Cmah knockout (KO) mouse . nibn.go.jp Humans have an inactivating mutation in the CMAH gene, which encodes the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase. This enzyme converts N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc). pnas.org Therefore, humans primarily express Neu5Ac, while most other mammals, including standard laboratory mice, express both. mdpi.compnas.org The Cmah-KO mouse lacks a functional Cmah enzyme and, like humans, only expresses Neu5Ac. nibn.go.jp This makes it a valuable model for studying human diseases where the difference in sialic acid composition is relevant, such as in influenza virus susceptibility and certain immune responses. mdpi.comnibn.go.jp
Other genetically modified mouse models include:
Sialyltransferase knockout mice: Mice lacking specific sialyltransferases, such as ST6GAL1, have been created to study the function of α2,6-linked this compound. mdpi.com
Siglec transgenic and knockout mice: To overcome differences between human and mouse Siglecs (sialic acid-binding immunoglobulin-like lectins), transgenic mice expressing human Siglecs have been developed. nih.gov Additionally, knockout mice for specific Siglecs, like Siglec-1 (sialoadhesin), have been generated to investigate their roles in the immune system. ximbio.com Models expressing human SIGLEC7 and SIGLEC9 on a mouse Siglec-E knockout background have also been created. biocytogen.com
Models of genetic diseases: Mouse models have been created to study human genetic disorders related to sialic acid metabolism, such as GNE myopathy. plos.org For example, the GneM743T/M743T mouse model parallels the drastic reduction in free sialic acid seen in the muscles of human patients. plos.org Inactivation of the gene for UDP-GlcNAc 2-epimerase/ManNAc kinase, the key enzyme in sialic acid biosynthesis, was found to be embryonically lethal in mice, highlighting the critical role of sialylation in development. pnas.org
The analysis of these animal models involves a wide range of techniques, including histological analysis, immune cell profiling, and functional assays to determine the phenotypic consequences of the genetic modification. These models provide crucial insights into the systemic importance of this compound in development, immunity, and disease. nibn.go.jpnih.govmdpi.com
Table 2: Examples of Genetically Modified Animal Models in Sialic Acid Research
| Animal Model | Gene Modified | Key Feature | Research Application |
|---|---|---|---|
| Cmah-KO Mouse | Cmah (knockout) | Lacks Neu5Gc, expressing only Neu5Ac, similar to humans. nibn.go.jp | Studying influenza virus susceptibility, immune responses, and as a base for creating models of human diseases. mdpi.comnibn.go.jp |
| ST6GAL1-KO Mouse | St6gal1 (knockout) | Unable to produce α2,6-linked this compound. mdpi.com | Investigating the infectivity and replication of human influenza viruses. mdpi.com |
| Siglec-1-KO Mouse | Siglec1 (Sialoadhesin) (knockout) | Deficient in the Siglec-1 receptor expressed on macrophages. ximbio.com | Studying the role of sialoadhesin in B-cell and T-cell populations and immune regulation. ximbio.com |
| hSiglec Transgenic Mouse | Various human SIGLEC genes (transgenic) | Expresses human Siglec proteins. nih.gov | Defining the in vivo roles of human Siglecs in health and disease and for pre-clinical testing. nih.gov |
| GNE Myopathy Mouse Model | Gne (point mutation) | Mimics the genetic defect in human GNE myopathy, leading to reduced sialic acid levels. plos.org | Investigating the pathogenesis of the disease and testing potential therapies. plos.org |
Emerging Research Frontiers and Translational Opportunities in Sialic Acid Glycobiology
Exploration of Novel Sialic Acid Functions and Signaling Pathways
Sialic acids, positioned at the outermost ends of glycan chains on glycoproteins and glycolipids, are pivotal in a myriad of biological processes. nih.govnih.gov Their terminal location allows them to act as critical regulators of cellular interactions and signaling. nih.govencyclopedia.pub Ongoing research continues to uncover their diverse roles, from modulating immune responses to influencing intercellular communication.
This compound in Epigenetic Regulation
Emerging evidence suggests a potential role for this compound in the intricate world of epigenetic regulation. While this area of research is still in its early stages, the metabolic pathways of this compound may intersect with key epigenetic mechanisms such as DNA methylation and histone modifications. The synthesis of this compound requires precursors that are also involved in other fundamental cellular processes, hinting at a possible crosstalk. For instance, the metabolic flux through the sialic acid biosynthesis pathway could influence the availability of substrates for enzymes that modify chromatin. Further investigation is needed to elucidate the precise molecular mechanisms by which sialic acid metabolism might impact the epigenetic landscape and, consequently, gene expression.
Role in Exosome Biology and Intercellular Communication
This compound are abundant on the surface of exosomes, which are small extracellular vesicles (sEVs) critical for intercellular communication. nih.govresearchgate.net These sialoglycans on the exosomal surface play a significant role in their biological functions, including their stability, uptake by recipient cells, and the subsequent transfer of their molecular cargo. nih.govmdpi.com
The glycosylation patterns on exosomes, including sialylation, can be distinct from the parent cell, suggesting a regulated process of glycan sorting into these vesicles. acs.org For example, cancer-derived exosomes are often rich in α2,6-linked this compound and high-mannose glycans. mdpi.com This specific "glycosignature" can influence how exosomes interact with recipient cells. researchgate.net For instance, the presence of this compound on exosomal proteins like integrin β1 has been shown to be crucial for their endocytic entry into recipient cells. nih.gov
Furthermore, tumor cells can modulate the sialylation status of surrounding cells by transferring sialyltransferases, the enzymes responsible for adding sialic acid, via exosomes. nih.gov This highlights a mechanism by which cancer cells can remodel their microenvironment to promote processes like angiogenesis. nih.gov The specific sialylation patterns on exosomal glycoproteins are also being explored as potential biomarkers for diseases like cancer. mdpi.comacs.org For example, a highly glycosylated form of CD133 with increased sialic acid levels found in exosomes from pancreatic cancer patients has been associated with patient survival. mdpi.com
Mechanistic Basis for Therapeutic Modulator Development
The critical roles of this compound and the enzymes that regulate them in various diseases have made them attractive targets for therapeutic intervention. researchgate.netmdpi.com Strategies are being developed to target key enzymes in sialic acid metabolism—sialyltransferases and sialidases—as well as to create sialic acid-based inhibitors and mimetics. frontiersin.orgnih.gov
Targeting Sialyltransferases for Disease Intervention
Sialyltransferases (STs) are a family of enzymes that transfer sialic acid from a donor substrate, CMP-sialic acid, to the terminal positions of glycan chains. frontiersin.orgcsuohio.edu Aberrant sialylation, often resulting from the upregulation of STs, is a hallmark of various cancers and is associated with increased malignancy, metastasis, and drug resistance. nih.govnih.govresearchgate.net This makes STs promising targets for the development of novel anti-cancer therapies. nih.govmdpi.com
Inhibition of STs can be an effective strategy to reduce the hypersialylation on cancer cells, thereby potentially blocking sialic acid-dependent recognition pathways and reducing cell motility and invasion. nih.govmdpi.com For instance, the overexpression of ST6Gal-I has been linked to increased aggressiveness in several cancers, and its inhibition is a key area of research. frontiersin.orgnih.gov Similarly, ST3GAL1 has been shown to be upregulated in ovarian cancer, where its inhibition can suppress cell growth and invasion. nih.gov The synthesis of polysialic acid, which is involved in tumor invasion, is mediated by enzymes like ST8Sia-II and ST8Sia-IV, making them targets for suppressing metastasis. nih.gov
Several types of ST inhibitors have been developed, including:
CMP-sialic acid analogs: These molecules mimic the natural donor substrate and can act as competitive inhibitors. csuohio.edumdpi.com
Lithocholic acid derivatives: Some of these compounds have shown the ability to suppress metastasis by inhibiting the sialylation of key proteins like integrin-β1. frontiersin.org A recently discovered derivative, FCW393, has demonstrated effective and selective inhibition of ST6GAL1 and ST3GAL3. mdpi.com
Flavonoids and other natural products: These compounds are being explored for their potential to inhibit ST activity. csuohio.edu
The development of potent, cell-permeable, and subtype-selective ST inhibitors remains a key challenge but holds significant promise for cancer therapy. nih.govresearchgate.net
Targeting Sialidases (Neuraminidases) for Disease Intervention
Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.govthescipub.com They are found in a wide range of organisms, from viruses and bacteria to humans, and are involved in numerous physiological and pathological processes. nih.gov Inhibition of sialidases has proven to be a successful therapeutic strategy, most notably in the treatment of influenza. nih.govwikipedia.org
Antiviral Therapy: The influenza virus relies on its neuraminidase to release new virus particles from infected cells. wikipedia.org Neuraminidase inhibitors, which are analogues of sialic acid, block this process, thereby preventing the spread of the virus. cdc.govnih.gov Well-known examples of these drugs include:
Oseltamivir (B103847) (Tamiflu) nih.govwikipedia.org
Zanamivir (Relenza) nih.govwikipedia.org
Peramivir nih.govwikipedia.org
Laninamivir nih.govwikipedia.org
These inhibitors are effective against both influenza A and B viruses. wikipedia.org However, the emergence of drug-resistant strains necessitates the ongoing development of new and more potent inhibitors. frontiersin.orgnih.gov
Cancer Therapy: In the context of cancer, the expression of human sialidases (NEU1, NEU2, NEU3, and NEU4) is often altered. thescipub.commdpi.com For example, NEU3 expression is frequently enhanced in malignant tissues, while the others tend to be reduced, leading to an accumulation of sialylated molecules on the cell surface. mdpi.com Targeting these sialidases offers a potential therapeutic avenue. For instance, inhibiting NEU1 has been explored as a strategy against pancreatic cancer metastasis. thescipub.com The neuraminidase inhibitor oseltamivir has also been shown to overcome chemotherapy resistance in some cancer models. mdpi.com
Other Diseases: Sialidase inhibitors are also being investigated for their potential in treating other conditions, such as certain bacterial infections, by interfering with the pathogen's ability to utilize host this compound. mdpi.comfrontiersin.org Furthermore, the inhibition of NEU1 has shown cardioprotective effects in models of pathological cardiac hypertrophy. mdpi.com
Development of Sialic Acid-Based Inhibitors and Mimetics
The development of sialic acid-based inhibitors and mimetics is a key strategy for targeting the biological processes that depend on sialic acid recognition. rsc.orgresearchgate.net These molecules are designed to interfere with the interactions between this compound and their binding partners or to inhibit the enzymes involved in their metabolism.
One successful approach has been the creation of fluorinated sialic acid analogs. mdpi.com For example, a compound known as P-3Fax-Neu5Ac acts as a global inhibitor of sialylation. aacrjournals.org This analog can be metabolically incorporated into glycan chains, but its modification prevents the further action of sialyltransferases. aacrjournals.org Studies have shown that treating cancer cells with P-3Fax-Neu5Ac leads to a reduction in cell surface sialylation, which in turn impairs their adhesion, migration, and in vivo tumor growth. aacrjournals.org A prodrug of this inhibitor has also been developed to allow for targeted release in cancer cells, reducing potential off-target effects. rsc.org
Sialic acid mimetics are also being designed to act as decoy receptors, particularly in the context of viral infections. nih.gov By mimicking the host cell's sialic acid receptors, these molecules can bind to viruses and prevent them from attaching to and entering the cells. drugdiscoverytoday.com This strategy is being explored for the development of broad-spectrum antiviral drugs that could be effective against a range of sialic-acid-targeting viruses. nih.govdrugdiscoverytoday.com
Furthermore, analogs of CMP-sialic acid, the donor substrate for sialyltransferases, have been synthesized to act as inhibitors. plos.org These compounds can effectively block the sialylation process and are valuable tools for studying the roles of sialyltransferases in health and disease. plos.org
The design of these inhibitors often involves sophisticated computational and chemical approaches to optimize their potency, selectivity, and pharmacological properties.
Glycoengineering of Therapeutic Proteins for Optimized Sialylation
The glycosylation of therapeutic proteins is a critical quality attribute that can significantly influence their efficacy, stability, and pharmacokinetic properties. jhpor.com Sialylation, the process of adding sialic acid residues to the termini of glycan chains, is of particular importance. creative-biolabs.com These terminal this compound can mask underlying galactose residues, preventing rapid clearance of the glycoprotein (B1211001) from circulation by receptors in the liver, such as the asialoglycoprotein receptor (ASGPR). mdpi.comopenaccessjournals.com Consequently, a higher degree of sialylation often correlates with a longer serum half-life and improved therapeutic efficacy. mdpi.comnih.gov Glycoengineering offers a suite of powerful strategies to control and optimize the sialylation of recombinant therapeutic proteins during their production. mdpi.com
Several glycoengineering approaches have been developed to enhance sialylation, primarily focusing on manipulating the cellular machinery in host expression systems like Chinese hamster ovary (CHO) cells. openaccessjournals.comnih.gov These strategies can be broadly categorized into host cell engineering and bioprocess optimization.
Host Cell Engineering: This involves the genetic modification of the host cells to boost the sialylation pathway.
Overexpression of Sialyltransferases: Increasing the expression of enzymes like α2,3-sialyltransferase or α2,6-sialyltransferase, which are responsible for transferring sialic acid to the glycan, can enhance sialylation. However, this approach alone has shown limited success, suggesting other factors can be rate-limiting. mit.edu
Overexpression of Transporters: The transport of the activated sugar donor, CMP-sialic acid, from the cytoplasm into the Golgi apparatus is a crucial step. Overexpressing the CMP-sialic acid transporter (CMP-SAT) has been shown to increase the intra-Golgi pool of CMP-sialic acid, leading to a 4%-16% increase in site sialylation of recombinant interferon-gamma (IFN-γ). mit.edunih.gov
Inhibition of Competing Pathways: Cellular pathways can compete for the same precursor molecules. For instance, the biosynthesis of glycosphingolipids (GSLs) also consumes CMP-sialic acid. Inhibiting the key GSL biosynthetic enzyme, UDP-glucose ceramide glucosyltransferase (UGCG), has been demonstrated to shunt CMP-sialic acid towards glycoprotein sialylation, significantly increasing the sialylation of recombinant human erythropoietin (rhEPO). nih.govresearchgate.net
Introduction of New Glycosylation Sites: Protein engineering can be used to introduce new N-linked glycosylation consensus sequences into the protein backbone. nih.gov A prominent example is darbepoetin alfa, a hyperglycosylated version of erythropoietin (EPO). By engineering two additional N-glycosylation sites, darbepoetin alfa accommodates more sialylated glycans, resulting in a three-fold longer serum half-life compared to native EPO. mdpi.comnih.govtandfonline.com
Bioprocess Optimization: This involves modifying the cell culture environment to favor sialylation.
Precursor Feeding: Supplementing the culture medium with sialic acid precursors, such as N-acetylmannosamine (ManNAc), can increase the intracellular pool available for sialylation. mit.edugoogle.com Combining precursors like galactose and fructose (B13574) in the medium has also been shown to increase sialylation. google.com
Culture Condition Control: Physical parameters of the cell culture can affect glycosylation. For example, while lowering the culture temperature can increase cell viability, it may negatively impact sialylation efficiency. However, this effect can be counteracted by simultaneously decreasing the culture pH. jhpor.com
These strategies highlight the multifaceted approach required to achieve optimal sialylation, often involving a combination of genetic engineering and process control to produce therapeutic proteins with enhanced properties. creative-biolabs.comnih.gov
Table 1: Glycoengineering Strategies to Enhance Sialylation of Therapeutic Proteins
| Strategy | Method | Example Target Protein | Observed Outcome | Citations |
|---|---|---|---|---|
| Host Cell Engineering | Overexpression of CMP-sialic acid transporter (CMP-SAT). | Interferon-gamma (IFN-γ) | Increased transport of CMP-sialic acid into the Golgi; 4%-16% increase in site sialylation. | nih.gov |
| Inhibition of glycosphingolipid (GSL) biosynthesis via UGCG enzyme repression. | Recombinant human erythropoietin (rhEPO) | Reduced consumption of CMP-Neu5Ac by GSL pathway; significant increase in rhEPO sialylation. | nih.govresearchgate.net | |
| Introduction of two new N-linked glycosylation sites. | Erythropoietin (EPO) to create darbepoetin alfa | Increased number of sialylated glycans; ~3-fold longer serum half-life. | mdpi.comnih.govtandfonline.com |
| Bioprocess Optimization | Supplementation of culture medium with precursors. | General | Addition of N-acetylmannosamine (ManNAc), galactose, and fructose to increase the intracellular sialic acid pool. | mit.edugoogle.com |
Sialic Acid Research in Inflammatory Processes
This compound play a multifaceted and crucial role in regulating inflammatory processes. nih.govmdpi.com By terminating the glycan chains on cell surfaces, they contribute to a "self-associated molecular pattern" (SAMP) that the immune system recognizes to differentiate host cells from foreign entities. mdpi.comnih.gov This recognition is primarily mediated by two families of sialic acid-binding lectins: the selectins and the Siglecs (sialic acid-binding immunoglobulin-like lectins). scielo.brscielo.br
The Sia-Siglec Axis in Immune Regulation: Siglecs are a family of receptors expressed on the surface of immune cells that modulate immune responses upon binding to this compound. scielo.brfrontiersin.org They are critical for maintaining immune homeostasis and preventing excessive inflammation. scielo.brscielo.br
Inhibitory Siglecs: Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs). nih.gov When these Siglecs bind to this compound on host cells, they recruit phosphatases like SHP-1 and SHP-2, which dampen activating signals and prevent an unwanted immune reaction. nih.govfrontiersin.org This inhibitory signaling helps to control inflammation and maintain tolerance to self-antigens. scielo.br For instance, nanoparticles decorated with sialic acid can engage Siglec-E on macrophages to block the production of inflammatory mediators. frontiersin.org
Activating Siglecs: A smaller subset of Siglecs lacks inhibitory motifs and instead associates with activating adaptor proteins. These Siglecs can promote inflammatory responses. nih.gov For example, Siglec-14 can trigger an inflammatory response by activating the MAPK pathway. nih.gov The balance between inhibitory and activating Siglec signaling is crucial for a properly regulated immune response. nih.govscielo.br
This compound and Selectin-Mediated Leukocyte Trafficking: Inflammation involves the migration of leukocytes from the bloodstream to the site of injury or infection. This process is initiated by the selectin family of adhesion molecules (L-, E-, and P-selectin) expressed on leukocytes and endothelial cells. nih.govucsd.edu Selectins bind to sialylated and fucosylated ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on opposing cells. nih.gov This interaction mediates the initial tethering and rolling of leukocytes along the endothelial surface, a prerequisite for their subsequent firm adhesion and extravasation into the tissue. nih.govucsd.edunih.gov The presence and specific linkage of sialic acid on these ligands are therefore critical for orchestrating the inflammatory response. nih.govnih.gov
This compound in Inflammatory Pathologies: Alterations in sialylation are associated with numerous inflammatory diseases. mdpi.comresearchgate.net
Sepsis: During sepsis, a life-threatening inflammatory syndrome, Siglecs play complex roles. frontiersin.org For example, Siglec-1 (sialoadhesin) on macrophages can control severe immunopathology, while Siglec-9 can regulate macrophage polarization and inhibit neutrophil function. frontiersin.org
Atherosclerosis: This chronic inflammatory disease is linked to changes in sialic acid metabolism. scielo.brscielo.br Desialylation of low-density lipoproteins (LDL) is considered a significant modification that contributes to atherogenesis. scielo.br The Sia-Siglec axis is also implicated in the immune inflammation associated with atherosclerosis. researchgate.net
Acute Lung Injury (ALI): Research has shown that sialic acid can exert a protective effect in models of ALI by downregulating the expression of inflammatory factors. mdpi.com It achieves this by modulating key inflammatory signaling pathways, including the MAPK and NF-κB pathways. mdpi.commdpi.com
Elevated levels of serum sialic acid are often observed in severe inflammatory conditions and are considered a potential biomarker for inflammation. mdpi.comnih.gov This increase is partly due to the heightened production of acute-phase reactant glycoproteins, which are rich in sialic acid, during an inflammatory response. nih.gov
Table 2: Role of Sialic Acid and Associated Receptors in Inflammatory Processes
| Molecule/Receptor | Interacting Partner(s) | Function in Inflammation | Associated Conditions | Citations |
|---|---|---|---|---|
| Siglecs (Inhibitory) | This compound on host cells | Dampen immune cell activation, prevent excessive inflammation, maintain self-tolerance. | Autoimmune diseases, Sepsis | nih.govscielo.brfrontiersin.org |
| Siglecs (Activating) | This compound on host/pathogen cells | Promote inflammatory responses (e.g., via MAPK pathway). | Sepsis, Infections | nih.govfrontiersin.org |
| Selectins (L, E, P) | Sialylated ligands (e.g., PSGL-1) | Mediate initial leukocyte tethering and rolling on endothelium. | General Inflammation, Metastasis | nih.govucsd.edunih.gov |
| Sialic Acid (as a molecule) | N/A | Modulates NF-κB and MAPK signaling pathways to reduce inflammatory cytokine production. | Acute Lung Injury (ALI) | mdpi.commdpi.com |
| Sialic Acid (serum levels) | Acute-phase proteins | Increased levels serve as a marker for systemic inflammation. | Cardiovascular Disease, Sepsis | mdpi.comnih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| N-acetyl-glucosamine-2-epimerase/N-acetylmannosamine kinase (GNE) |
| N-acetylgalactosamine (GalNAc) |
| N-acetylmannosamine (ManNAc) |
| N-glycolylneuraminic acid (Neu5Gc) |
| N-acetylneuraminic acid (Neu5Ac) |
| CMP-sialic acid |
| Galactose |
| Fructose |
| Mannose |
| UDP-glucose ceramide glucosyltransferase (UGCG) |
| Interferon-gamma (IFN-γ) |
| Erythropoietin (EPO) |
| Dexamethasone |
| Low-density lipoprotein (LDL) |
| Interleukin-6 (IL-6) |
Q & A
Q. What are the primary methodologies for quantifying sialic acids in biological samples?
this compound are typically quantified using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or fluorometric assays. For example, HPLC with fluorescence detection is widely used due to its sensitivity in separating sialic acid isomers, while MS provides high specificity for structural identification . Key considerations include sample preparation (e.g., acid hydrolysis to release bound this compound) and validation against standardized reference materials to ensure accuracy.
Q. How do this compound contribute to cellular communication?
this compound terminate glycan chains on glycoproteins and glycolipids, mediating cell-cell interactions via binding to siglec receptors or pathogens. Experimental approaches to study this include glycan microarray screening to map binding specificities and CRISPR-based knockout models to assess functional consequences of sialic acid removal .
Q. What are the challenges in isolating sialylated glycoconjugates for structural analysis?
Isolation requires enzymatic (e.g., neuraminidase treatment) or chemical methods (e.g., mild acid hydrolysis), but these can cause desialylation or degradation. Researchers often use lectin affinity chromatography (e.g., Maackia amurensis lectin for α2,3-linked this compound) coupled with proteomic workflows to preserve sialylation patterns .
Advanced Research Questions
Q. How can contradictory findings on sialic acid's role in cancer metastasis be resolved?
Discrepancies arise from model systems (e.g., in vitro vs. in vivo), sialic acid isomer specificity (Neu5Ac vs. Neu5Gc), and tumor microenvironment variability. To address this, researchers should:
- Standardize analytical protocols (e.g., ISO guidelines for MS-based quantification).
- Use isogenic cell lines with controlled sialylation profiles.
- Perform meta-analyses of clinical datasets to correlate sialic acid levels with metastasis stages .
Q. What experimental designs are optimal for studying sialic acid-mediated viral entry?
For viruses like influenza A (which bind α2,6-linked this compound), use:
- Surface plasmon resonance (SPR) to measure binding kinetics.
- Pseudovirus systems with defined sialylation profiles.
- In vivo models (e.g., transgenic mice expressing human sialic acid receptors). Include controls with neuraminidase-treated cells to confirm specificity .
Q. How do researchers differentiate between host-derived and microbiome-associated this compound in gut studies?
Methodological strategies include:
- Isotope labeling : Administering -glucose to track host vs. microbial sialic acid biosynthesis.
- Metagenomic sequencing : Correlating sialidase-producing bacterial taxa with sialic acid levels.
- Species-specific antibodies : Targeting microbial-specific sialic acid derivatives (e.g., Neu5Gc, absent in humans) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing sialic acid biomarker data in heterogeneous cohorts?
- Multivariate regression to adjust for confounders (age, inflammation status).
- Machine learning (e.g., ROC curves) to evaluate diagnostic performance of sialic acid panels in diseases like diabetic nephropathy.
- Pathway enrichment analysis to link sialic acid levels to glycobiology pathways .
Q. How should researchers address batch effects in large-scale sialic acid profiling studies?
- Implement randomization of sample processing order.
- Use ComBat or SVA algorithms for batch correction in omics datasets.
- Validate findings across independent cohorts .
Tables for Methodological Reference
Q. Table 1: Comparison of Sialic Acid Quantification Techniques
| Method | Sensitivity | Specificity | Sample Throughput | Key Limitations |
|---|---|---|---|---|
| HPLC | 10 nM | Moderate | Medium | Co-elution of isomers |
| Mass Spectrometry | 1 nM | High | Low | Costly instrumentation |
| Fluorometric | 100 nM | Low | High | Interference from lipids |
Q. Table 2: Recent Advances in Sialic Acid Research (2020–2025)
Guidelines for Reproducibility
- Data reporting : Follow MIAME (Microarray) or MIAPE (Proteomics) standards.
- Reagent validation : Use glycan-binding protein specificity databases (e.g., CFG Glycan Array).
- Open access : Deposit raw data in repositories like GlyTouCan or MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
